Neratinib Maleate

Catalog No.
S537016
CAS No.
915942-22-2
M.F
C34H33ClN6O7
M. Wt
673.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neratinib Maleate

CAS Number

915942-22-2

Product Name

Neratinib Maleate

IUPAC Name

(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C34H33ClN6O7

Molecular Weight

673.1 g/mol

InChI

InChI=1S/C30H29ClN6O3.C4H4O4/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22;5-3(6)1-2-4(7)8/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38);1-2H,(H,5,6)(H,7,8)/b9-7+;2-1-

InChI Key

VXZCUHNJXSIJIM-MEBGWEOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

HKI272; HKI 272; HKI-272; PB272; PB 272; PB-272; Neratinib; Neratinib maleate; Nerlynx;

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Neratinib maleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Experimental Methodologies for Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Researchers use specific experimental protocols to determine these key properties. Here are detailed methodologies from recent studies:

  • Solubility Studies

    • Procedure: An excess of NM is added to different biorelevant buffers (e.g., pH 1.2, 4.5, 6.8). The samples are agitated using a water bath shaker at 37°C for 24 hours to achieve equilibrium. The solutions are then centrifuged and filtered. The concentration of the dissolved drug in the supernatant is quantified using a validated High-Performance Liquid Chromatography (HPLC) method [1] [2].
  • Ex Vivo Permeability Studies

    • Procedure: Using everted intestinal sacs or segments from animal models (e.g., rats), the permeability of NM is assessed. The intestinal tissue is mounted in a diffusion chamber containing oxygenated buffer. A solution of NM is placed in the donor compartment, and samples are collected from the receiver compartment over time. The apparent permeability coefficient (Papp) is calculated based on the rate of drug appearance, confirming its low permeability. The role of gut-wall metabolism can be further investigated by analyzing samples for metabolite formation using techniques like LC-MS/MS [3].
  • In Vitro Dissolution Studies

    • Procedure: Dissolution studies of plain NM versus formulated NM (e.g., in solid dispersions or lipid nanoparticles) are performed using USP apparatus (paddle type) in different dissolution media (e.g., pH 3.0, 4.5, and 6.8) to simulate gastrointestinal conditions. The paddle speed is typically set at 50-75 rpm, and the temperature is maintained at 37°C. Samples are withdrawn at predetermined time intervals, and the amount of drug released is analyzed by HPLC-UV, demonstrating the enhanced dissolution of formulated NM [1] [3].

Formulation Strategies to Overcome BCS IV Challenges

To address the low solubility and permeability of NM, several advanced formulation strategies have been explored, as outlined in the table below.

Formulation Approach Mechanism of Action Reported Bioavailability Enhancement
Mesoporous Silica Solid Dispersions (SD-NM-MSi) [1] Drug is adsorbed in amorphous state into mesopores of silica (e.g., SYLOID), increasing surface area and preventing crystallization. 1.73-fold increase relative to plain NM [1].
Lipid-Polymer Hybrid Nanoparticles (NM-LPNs) [3] Hybrid system (e.g., Glyceryl Distearate & PLGA) enhances solubility via nano-sizing and improves permeability via lipid absorption pathways. 1.58-fold increase in AUClast relative to plain NM [3].
Self-Emulsifying Drug Delivery Systems (SEDDS) [2] Formulation (oil, surfactant, cosurfactant) spontaneously forms nanoemulsion in GI tract, maintaining drug in solubilized state for absorption. ~2.2-fold increase relative to plain NM [2].

The following diagram illustrates the logical workflow for classifying neratinib maleate and developing strategies to enhance its bioavailability.

Start This compound BCS BCS Class IV Determination Start->BCS Solubility Low Solubility (pH-dependent) BCS->Solubility Permeability Low Permeability (Gut-wall metabolism) BCS->Permeability Problem Key Challenges Solubility->Problem Permeability->Problem BA Low Oral Bioavailability (11-39%) Problem->BA SideEffects High Dose → Severe Side Effects (e.g., Diarrhea) Problem->SideEffects Solution Formulation Strategies BA->Solution SideEffects->Solution Strat1 Mesoporous Silica Solid Dispersions Solution->Strat1 Strat2 Lipid-Polymer Hybrid Nanoparticles Solution->Strat2 Strat3 Self-Emulsifying Drug Delivery Systems (SEDDS) Solution->Strat3 Goal Goal: Enhanced Bioavailability & Reduced Dose Strat1->Goal Strat2->Goal Strat3->Goal

References

Solubility Profile and Pharmacokinetic Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Neratinib maleate (NM) exhibits strong pH-dependent solubility, which is a major factor contributing to its low and variable oral bioavailability (11-39%) [1] [2]. The table below summarizes its saturation solubility across the physiologically relevant pH range:

pH Value Solubility Description Quantitative Saturation Solubility (Cs)
pH 1.2 Soluble [3] 100 ± 1 mg/mL [3]
pH 3.0 / 3.5 Soluble [1] [2] 22 ± 0.5 mg/mL (at pH 3.5) [3]
pH 4.0 - 6.0 Sparingly soluble to Slightly soluble [1] [2] Information missing
pH 6.0 Practically insoluble [2] 90 μg/mL [3]
≥ pH 6.8 Insoluble [1] [2] Information missing

This precipitous drop in solubility as pH increases beyond the stomach's acidic environment severely limits the drug's dissolution in the intestinal lumen, the primary site for absorption [1] [2]. Furthermore, NM undergoes extensive gut-wall metabolism by cytochrome P450 enzymes, specifically CYP3A4, which further restricts its permeability and systemic exposure [2] [3].

G NM_Dose Oral Dose of this compound Stomach Stomach (pH 1.2-3.5) NM_Dose->Stomach  Good Solubility Intestine Small Intestine (pH ≥6.0) Stomach->Intestine  Precipitates Systemic Systemic Circulation Intestine->Systemic  Low & Variable Bioavailability

Diagram: The solubility and absorption pathway of this compound, highlighting the critical point of precipitation upon entering the intestinal environment.

Formulation Strategies to Enhance Bioavailability

Advanced formulation strategies have been developed to increase NM's solubility, dissolution rate, and oral bioavailability, potentially allowing for dose reduction and mitigation of severe gastrointestinal side effects like diarrhea [1] [2] [4].

Formulation Strategy Mechanism of Action Key Excipients/Carriers Bioavailability Enhancement (vs. Plain NM)
Mesoporous Silica Solid Dispersion (SD-NM-MSi) [1] Drug adsorption & amorphization within silica pores; increased effective surface area [1] SYLOID XDP 3050 [1] 1.73-fold increase [1]
Lipid-Polymer Hybrid Nanoparticles (NM-LPNs) [2] Enhanced nano-scale solubility; improved interaction with GI membranes [2] Glyceryl Distearate (GDS), PLGA polymer [2] 1.58-fold increase in AUC* [2]
Self-Emulsifying Drug Delivery Systems (SEDDS) [4] [3] In-situ formation of nanoemulsion; maintains drug in solubilized state [3] Clove Oil, Cremophor EL [4] [3] ~2.2-fold increase [4] [3]

*AUC: Area Under the Curve, a measure of total drug exposure in the body.

G Problem This compound: Low Solubility at Intestinal pH SD Mesoporous Silica Solid Dispersion Problem->SD LPN Lipid-Polymer Hybrid Nanoparticles Problem->LPN SEDDS Self-Emulsifying Drug Delivery System Problem->SEDDS SD_M • Amorphization • High Surface Area SD->SD_M LPN_M • Nano-sized Particles • Enhanced GI Interaction LPN->LPN_M SEDDS_M • In-situ Nanoemulsion • Solubilized State SEDDS->SEDDS_M

Diagram: Three primary formulation strategies employed to overcome the solubility limitations of this compound.

Experimental Protocols for Solubility and Formulation

Analytical Method for In-Vitro Samples

  • Technique: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) [2].
  • Column: Phenomenex Kinetex C18 column (5 µm, 250 x 4.6 mm) [2].
  • Mode: Isocratic elution [2].

Saturation Solubility Studies

  • Prepare buffers mimicking gastrointestinal pH (e.g., pH 1.2, 3.0, 4.5, 6.8) [1] [3].
  • Add an excess of NM to the buffers and shake in a water bath shaker (e.g., at 37°C) for a predetermined time to reach equilibrium [3].
  • Filter the samples through a membrane filter (e.g., 0.45 µm) to remove undissolved drug [3].
  • Analyze the concentration of dissolved NM in the filtrate using the validated HPLC-UV method [2] [3].

Preparation of Mesoporous Silica Solid Dispersion (Solvent Evaporation)

  • Dissolve NM in a suitable volatile organic solvent [1].
  • Add the NM solution to the mesoporous silica carrier (e.g., SYLOID XDP 3050) and mix thoroughly to allow adsorption [1].
  • Remove the solvent under vacuum to obtain a dry powder [1].
  • Pass the dry mass through a sieve (e.g., #60) to achieve a uniform powder [1].

In-Vitro Dissolution Study

  • Use a USP dissolution apparatus (e.g., Type II paddle apparatus) [1].
  • Perform the test in different dissolution media (e.g., pH 3.0, 4.5, and 6.8 buffers) at 37°C [1].
  • Set the paddle speed to 50 rpm [1].
  • Withdraw samples at predetermined time intervals, filter, and analyze by HPLC-UV to determine the drug release profile [1].

Characterization of Formulations

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to confirm the conversion of crystalline drug to an amorphous state within the carrier [1] [2].
  • Crystallography: Perform Powder X-ray Diffraction (pXRD) to detect the absence of crystalline peaks, further confirming amorphization [1] [2].
  • Particle Size Analysis: For nanoparticles and nanoemulsions, use dynamic light scattering to determine globule size and polydispersity index [2] [4].

References

The Core Problem: Gut Wall Metabolism and Bioavailability

Author: Smolecule Technical Support Team. Date: February 2026

Neratinib maleate (NM), a tyrosine kinase inhibitor for breast cancer, is a BCS Class IV drug with low solubility and low permeability [1]. Its oral bioavailability is low and highly variable, reported to be between 11% and 39% [2] [3] [4]. This is primarily due to two key factors:

  • pH-Dependent Solubility: NM is highly soluble in the stomach's acidic environment (pH 1-3) but becomes practically insoluble at intestinal pH levels above 6 [2] [4] [5].
  • Extensive Gut-Wall Metabolism: During intestinal absorption, NM undergoes significant first-pass metabolism, specifically by the cytochrome P450 enzyme CYP3A4 [2] [4].

The following diagram illustrates this central challenge and a key mechanistic finding.

G A Oral Dose of Neratinib P1 pH-Dependent Solubility A->P1 P2 Extensive Gut-Wall Metabolism A->P2 B Low/Variable Oral Bioavailability C Limited Systemic Circulation B->C P1->B Low Dissolution at Intestinal pH P2->B P3 CYP3A4 Enzyme P2->P3 Metabolizes

This diagram outlines the primary factors limiting Neratinib's oral bioavailability and a key metabolic interaction.

Mechanism of GI Toxicity and CYP3A4 Suppression

Research suggests that neratinib's severe gastrointestinal toxicity, particularly diarrhea, may be linked to its effect on intestinal CYP3A enzymes [6].

A 2022 mechanistic study in mice proposed that neratinib causes non-recoverable gut injury [6]. The key findings and hypothesized mechanism from this study are summarized below:

  • Key Experimental Findings:

    • Histological Damage: Neratinib treatment caused persistent damage to the mouse GI tract, which did not recover after dosing stopped [6].
    • Reduced Cyp3a11 Activity: The gene expression and activity of Cyp3a11 (the major CYP3A enzyme in mice) were significantly reduced in the small intestine [6].
    • Increased Inflammation: Gene expression of proinflammatory cytokines (e.g., IL-6, TNF-alpha, IL-1beta) increased throughout the GI tract [6].
  • Proposed Mechanism: The study hypothesized that neratinib-induced gut injury downregulates the intestinal CYP3A enzyme. This reduction in a major metabolic pathway could lead to higher-than-expected local concentrations of the drug in the gut cells, creating a cycle of excessive drug disposition and further gut injury [6].

Formulation Strategies to Overcome the Challenges

To address the issues of low bioavailability and severe side effects, several advanced formulation strategies are being explored. The goal is to enhance solubility, protect the drug from gut metabolism, and ultimately allow for dose reduction.

The table below summarizes the key approaches and their experimental outcomes.

Formulation Strategy Key Components Proposed Mechanism of Action Experimental Outcome (vs. Plain NM)
Clove Oil-Based Self-Emulsifying Drug Delivery Systems (SEDDS) [2] [4] Clove oil, Cremophor EL (surfactant), Propylene glycol (cosolubilizer) Forms micro/nanoemulsion in GI tract to enhance solubility and permeability; lipids may inhibit CYP3A4 and P-gp [2]. Relative Bioavailability: ~2.2-fold increase [2] [4]

| Lipid-Polymer Hybrid Nanoparticles (LPNs) [1] [7] | Glyceryl distearate (lipid), PLGA (polymer) | Nanoparticles enhance surface area and dissolution; polymeric core allows for sustained release; improved intestinal permeation [1]. | Cmax: 1.72-fold increase AUC: 1.58-fold increase [1] | | Mesoporous Silica-Based Amorphous Solid Dispersions [3] [8] | SYLOID XDP 3050 (mesoporous silica carrier) | Converts drug to amorphous state (higher energy) within silica pores; large surface area enhances dissolution rate [3] [8]. | Relative Bioavailability: 1.73-fold increase [3] [8] |

Detailed Experimental Protocol: Key Mechanistic Study

For researchers aiming to investigate the gut toxicity and metabolic interactions of neratinib, the following methodology from the foundational study can serve as a reference [6].

  • 1. Animal Model and Dosing:

    • Animals: Female C57BL/6 J mice.
    • Study Groups:
      • Group A (Control): Received vehicle (0.5% HPMC) orally for 18 days.
      • Group B (Continuous Dosing): Orally dosed with 100 mg/kg neratinib once daily for 18 days.
      • Group C (Recovery): Dosed with 100 mg/kg neratinib for 12 days, then switched to vehicle for 6 days.
    • Sample Collection: Liver and intestine tissues were collected for analysis.
  • 2. Key Analytical Methods:

    • Histology Studies: Tissues were fixed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess structural damage. Analysis was performed by a blinded pathologist.
    • Gene Expression Analysis (qRT-PCR):
      • RNA Extraction: Total RNA was extracted from tissues using Trizol reagent.
      • cDNA Synthesis: Performed using a High-Capacity Reverse Transcription Kit.
      • Quantitative PCR: Used TaqMan assays for target genes: Cyp3a11, Il-6, Tnf-alpha, Il-1beta. Data were normalized to the housekeeping gene Gapdh.
    • Enzyme Activity Assay (Cyp3a11):
      • S9 Fraction Preparation: Mucosal cells from the small intestine were scraped, homogenized, and centrifuged to obtain the S9 fraction.
      • Activity Measurement: Cyp3a11 activity in intestinal S9 was measured using a commercial P450-Glo CYP3A4 Assay with luciferin-IPA as a substrate, detecting luminescence.
  • 3. In Vitro Cell Viability:

    • Human intestine-derived cell lines (Caco2, HT29, Colo320DM) were treated with neratinib.
    • Cell viability was determined using the MTT assay.

The experimental workflow for this mechanistic investigation is summarized in the following diagram.

G A In Vivo Mouse Study B Tissue Collection (Intestine, Liver) A->B C Histological Analysis (H&E Staining) B->C D Biochemical Analysis (S9 Fraction Preparation) B->D E Molecular Analysis (RNA Extraction & qRT-PCR) B->E F Cyp3a11 Activity Assay (Luciferin-IPA Substrate) D->F

This diagram visualizes the key experimental workflow used to investigate Neratinib's gut toxicity and metabolic effects.

Conclusion for Researchers

The challenge with this compound is multifaceted, involving pH-dependent solubility, extensive CYP3A4-mediated gut-wall metabolism, and drug-induced GI toxicity potentially linked to CYP3A suppression [6] [2] [4]. The cycle of gut injury and altered metabolic activity presents a significant hurdle.

The promising 1.5 to 2.2-fold improvements in oral bioavailability demonstrated by novel formulations like SEDDS, hybrid nanoparticles, and mesoporous silica solid dispersions offer a viable path forward [1] [2] [3]. By enhancing solubility and potentially bypassing metabolic pathways, these strategies aim to reduce the required dose and its associated severe gastrointestinal side effects, ultimately improving patient compliance and therapeutic outcomes.

References

Crystalline Forms of Neratinib and Neratinib Maleate

Author: Smolecule Technical Support Team. Date: February 2026

The table below compiles data on various solid-state forms, which is crucial for identifying and characterizing the material in drug development.

Compound & Form Key XRPD Peaks (2θ ± 0.2°) Additional Characteristics Source / Patent
Neratinib Maleate (Form A) [1] 6.9, 13.9, 22.5 Peaks at 5.1, 11.4, 18.3; endothermic peak via DSC ~136°C; described as having high solubility and good stability. [1] CN107428727B [1]
This compound (Form T2) [2] Information not specified in excerpts PXRD pattern provided in patent application US20200308141A1 (Figure 5). [2] US20200308141A1 [2]
Neratinib Base (Form B6) [2] 6.2, 11.6, 23.0, 23.8, 24.7 Peaks at 6.8, 7.2, 10.7, 12.3, 15.6; can be used as an intermediate for preparing this compound. [2] US20200308141A1 [2]

Experimental Protocol for XRPD Analysis

For researchers needing to replicate or perform XRPD analysis, the following general methodology outlines the standard practice. Specific parameters for this compound may vary.

G Start Sample Preparation A Mount Sample Start->A B Configure Instrument A->B C Run X-ray Scan B->C D Analyze Diffraction Pattern C->D E Report & Interpret Data D->E

Flowchart of the general XRPD experimental workflow

The typical workflow for powder X-ray diffraction analysis involves the following key steps [3]:

  • Sample Preparation: The crystalline powder is packed into a sample holder to ensure a flat, level surface.
  • Instrument Configuration: Standard laboratory instruments use a copper anode X-ray tube (producing Cu Kα radiation with λ = 1.54186 Å). Optics and slits are configured to produce a parallel, monochromatic beam.
  • Data Collection: The sample is scanned through a range of diffraction angles (2θ). The intensity of the diffracted X-rays is measured as a function of the angle.
  • Data Analysis: The resulting pattern is analyzed to identify the unique set of diffraction peaks, which act as a fingerprint for the crystalline material.

Pharmaceutical Significance of Solid-State Forms

The investigation of different solid-state forms is a critical aspect of pharmaceutical development, as the crystalline structure can directly impact the final drug product's performance and quality [2].

  • Property Optimization: Different polymorphs or salts can exhibit variations in key physicochemical properties such as melting point, solubility, dissolution rate, and chemical stability. Developing a stable, soluble form like this compound Form A helps optimize bioavailability and shelf-life [1] [2].
  • Manufacturing & Control: A well-defined and reproducible crystalline form ensures consistent processing, handling, and purification. XRPD is a primary technique for monitoring polymorphic purity and detecting unwanted form conversions during manufacturing or storage [3] [2].

References

neratinib maleate HER2 EGFR HER4 inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibition Data

The potency of neratinib against its primary targets can be quantified by its half-maximal inhibitory concentration (IC50). The following table presents key biochemical and pharmacokinetic parameters.

Parameter Value Notes / Reference
IC50 for EGFR 92 nM [1]
IC50 for HER2 59 nM [1]
IC50 for HER4 ~2.4 nM Data from a comparative review of kinase inhibitors [2]
Elimination Half-life 7 - 17 hours Half-life is dose-dependent [3] [4]

Structural & Functional Characteristics

Neratinib's function is defined by its specific structural and biochemical properties.

  • Irreversible Binding: The Michael acceptor moiety in its structure allows it to form a permanent covalent bond with specific cysteine residues in the ATP-binding pocket of its target receptors [1]. This leads to sustained inhibition until new receptors are synthesized [5].
  • Pan-HER Inhibition: As a pan-HER inhibitor, neratinib broadly blocks signaling from multiple HER family receptors [1] [6]. This includes inhibition of HER3 (which lacks kinase activity) by interfering with its preferred heterodimerization partners like HER2 [7].
  • Blood-Brain Barrier Penetration: Preclinical studies indicate that neratinib, as a small molecule, can cross cellular models of the blood-brain barrier [5] [7]. This suggests potential for treating brain metastases, though clinical implications are still being studied [7] [6].

Diagram of Neratinib's Mechanism of Action

The following diagram illustrates how neratinib intracellularly inhibits HER receptors and downstream signaling, leading to anti-tumor effects.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HER1 HER1 (EGFR) HER2 HER2 HER1->HER2 Heterodimerizes HER4 HER4 HER2->HER4 Heterodimerizes Ligand Ligand (e.g., EGF) Ligand->HER1 Binds Neratinib Neratinib ATP_Pocket ATP-binding Pocket (Cys-773/805) Neratinib->ATP_Pocket Irreversibly Binds Downstream Downstream Signaling (MAPK/ERK & PI3K/AKT) ATP_Pocket->Downstream Phosphorylation Blocked Effects Anti-Tumor Effects: Cell Cycle Arrest Apoptosis Downstream->Effects Inhibition

Key Differentiators from Other TKIs

Neratinib possesses distinct characteristics compared to other tyrosine kinase inhibitors, such as lapatinib.

Characteristic Neratinib (Irreversible) Lapatinib (Reversible)
Binding Mechanism Irreversible covalent bond [2] Reversible competition [2]
Target Profile Pan-HER (EGFR, HER2, HER4) [2] Dual (EGFR, HER2) [2]
Duration of Action Sustained; depends on receptor turnover [1] Transient; depends on drug presence [2]
Inhibition of p95HER2 Yes (targets intracellular kinase domain) [2] Yes (targets intracellular kinase domain) [2]

Experimental & Clinical Considerations

For researchers designing studies with neratinib, several practical factors are critical.

  • Diarrhea Management: Diarrhea is the most common adverse reaction. Preclinical and clinical evidence supports the use of loperamide prophylaxis during the first 1-2 cycles to reduce incidence and severity [7] [6] [8].
  • Drug Interactions: Neratinib is primarily metabolized by the CYP3A4 enzyme [3] [4]. Concomitant use with strong CYP3A4 inhibitors or inducers should be avoided. Additionally, co-administration with proton pump inhibitors (PPIs) reduces neratinib absorption and should be avoided [7] [4].
  • Administration: Neratinib should be administered with food to enhance absorption [3] [4].

References

neratinib maleate pharmacokinetics absorption food effect

Author: Smolecule Technical Support Team. Date: February 2026

Neratinib Pharmacokinetic Profile and Food Effects

The table below summarizes the key biopharmaceutical characteristics of neratinib and the quantitative impact of food on its absorption [1] [2].

Parameter Description / Impact
BCS Classification Class IV (low solubility, low permeability) [3] [4]
Oral Bioavailability Low and variable, ranging from 11% to 39% [3] [4] [5]
Time to Peak Plasma Concentration (T~max~) 2 to 8 hours after oral administration [1] [2]
Effect of High-Fat Meal Increases C~max~ by 1.7-fold and total exposure (AUC) by 2.2-fold compared to fasting state [1]
Effect of Standard Meal Increases C~max~ by 1.2-fold and total exposure (AUC) by 1.1-fold compared to fasting state [1]
Recommendation Administer with food [6] [2]

Mechanisms and Challenges in Neratinib Absorption

The relationship between neratinib's properties, food effects, and bioavailability challenges can be visualized as follows:

G cluster_stomach Stomach (Acidic pH) cluster_intestine Small Intestine (Neutral pH) Start Neratinib Maleate Oral Dose Food Food Intake Start->Food Stomach Drug is soluble Intestine Drug precipitates Low Solubility Stomach->Intestine Permeability Low Permeability Intestine->Permeability Metabolism Extensive Gut-Wall Metabolism (CYP3A4) Intestine->Metabolism Food->Stomach Stimulates bile & delays emptying Bioavailability Low & Variable Oral Bioavailability Permeability->Bioavailability Metabolism->Bioavailability

Neratinib absorption is a multi-factorial challenge centered on its pH-dependent solubility and pre-systemic metabolism [3] [4].

  • pH-Dependent Solubility: this compound is a salt of a weakly basic drug. Its solubility is high in acidic pH (1-3), but it becomes practically insoluble at pH above 6 [3] [5]. In the stomach, the drug dissolves, but as it moves to the neutral-pH small intestine, it precipitates, drastically reducing its absorption potential.
  • Extensive Pre-systemic Metabolism: Neratinib is primarily metabolized in the gut wall and liver by the Cytochrome P450 3A4 (CYP3A4) enzyme, contributing to its low and variable bioavailability [1] [3] [2].
  • Mechanism of Food Effects: Food, especially high-fat meals, enhances absorption by stimulating bile secretion and prolonging gastric retention time. Bile acids help solubilize the drug in the intestine, while longer stomach contact time allows more drug to dissolve in the acidic environment before transit [1].

Research Approaches to Enhance Bioavailability

Given the challenges, advanced formulation strategies are being explored to improve neratinib's oral bioavailability, which could allow for lower doses and reduced gastrointestinal side effects.

  • Lipid-Polymer Hybrid Nanoparticles (NM-LPNs): A 2025 study designed hybrid nanoparticles that increased the mean C~max~ and AUC~last~ by 1.72 times and 1.58 times, respectively, compared to plain neratinib [7] [3]. This system uses glyceryl distearate (lipid) and PLGA (polymer) to encapsulate the drug, protecting it from precipitation in intestinal pH and enabling a prolonged release profile [3].
  • Mesoporous Silica-Based Solid Dispersions (SD-NM-MSi): Another approach uses mesoporous silica (SYLOID XDP 3050) as a carrier to create an amorphous solid dispersion. This formulation increased the relative oral bioavailability of neratinib by 73% in a pharmacokinetic study by enhancing the drug's dissolution rate and maintaining it in a higher-energy amorphous state [4] [5].

Experimental Protocol: Assessing Food Effects

The following methodology is typical for evaluating the food effect on a drug's pharmacokinetics in a clinical setting, aligning with the data reported for neratinib [1].

  • 1. Study Design: A randomized, balanced, single-dose, two-treatment, two-period, two-sequence crossover study.
  • 2. Treatments:
    • Test (Fed): A single oral dose of neratinib (e.g., 240 mg) administered within 30 minutes after starting a standardized high-fat, high-calorie meal (e.g., FDA-recommended meal containing approximately 800-1000 calories, with 50% from fat).
    • Reference (Fasting): The same dose administered after an overnight fast of at least 10 hours.
  • 3. Subject Selection: Healthy adult volunteers (often n=12-24) who provide informed consent.
  • 4. Blood Sampling: Serial blood samples are collected pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours) to define the plasma concentration-time profile.
  • 5. Bioanalytical Method: Plasma samples are analyzed using a validated method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to determine neratinib concentrations.
  • 6. Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, and half-life (t~1/2~) for both treatments.
  • 7. Statistical Analysis: The log-transformed C~max~ and AUC values are compared between fed and fasting states using an analysis of variance (ANOVA). A 90% confidence interval for the ratio of the geometric means (Fed/Fasting) is calculated, with a typical no-effect boundary of 80.00%-125.00%.

References

neratinib maleate elimination half-life route of excretion

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Neratinib

The table below summarizes the key pharmacokinetic parameters of neratinib maleate:

Parameter Value Additional Context
Elimination Half-life ~14 hours Mean value after a 240 mg dose taken with food [1]
Time to Peak Concentration (t~max~) 3 to 6.5 hours Absorption is relatively slow [1]
Primary Route of Metabolism Liver, primarily via CYP3A4 Irreversible, covalent binding to target kinases also contributes to its duration of action [2] [3]
Primary Route of Excretion Feces Information on the precise fraction excreted in feces is not available in the search results [1]

Detailed Pharmacokinetics and Experimental Insights

The provided data primarily comes from a foundational Phase I clinical trial [1]. Here is a breakdown of the relevant methodologies and findings:

  • Experimental Protocol (Phase I Trial): This was an open-label, dose-escalation study in patients with solid tumors.

    • Dosing: Neratinib was administered once daily in doses ranging from 40 mg to 500 mg.
    • Pharmacokinetic Analysis: Blood samples were collected to measure drug concentration over time. Non-compartmental analysis was used to determine key parameters, including maximum plasma concentration (C~max~), time to C~max~ (t~max~), area under the concentration-time curve (AUC), and elimination half-life.
    • Key Finding on Saturation: The study found that the steady-state C~max~ and AUC reached a plateau at doses between 320 mg and 400 mg, suggesting nonlinear pharmacokinetics due to saturation of absorption or metabolism [1].
  • Metabolic Pathway and Clinical Implications: As a substrate of the CYP3A4 enzyme, neratinib's pharmacokinetics are significantly affected by other drugs that inhibit or induce this pathway.

    • Drug Interactions: Concomitant use of strong or moderate CYP3A4 inhibitors (e.g., clarithromycin, antifungals) should be avoided, as they can increase neratinib plasma concentrations and the risk of toxicities. Conversely, CYP3A4 inducers (e.g., carbamazepine, rifampin) should be avoided as they may decrease neratinib's efficacy [3].

The following diagram illustrates the metabolic and elimination pathway of neratinib, integrating its pharmacokinetic behavior:

G Neratinib Neratinib Oral Administration Oral Administration Neratinib->Oral Administration Liver Liver CYP3A4 CYP3A4 Liver->CYP3A4 Primary Metabolism Feces Feces Urine Urine CYP3A4->Feces Primary Excretion CYP3A4->Urine Minor Excretion Systemic Circulation Systemic Circulation Oral Administration->Systemic Circulation Tmax: 3-6.5 hrs Systemic Circulation->Liver

Key Considerations for Researchers

  • Saturable Absorption: The nonlinear pharmacokinetics indicate that absorption may be saturable at higher doses, which is a critical factor for dose selection in formulation development [1].
  • Managing Diarrhea: The high incidence of diarrhea is a major clinical challenge. Strategies to manage this include prophylactic loperamide and a dose escalation regimen (starting at 120 mg daily and increasing to 240 mg over two weeks), which have been shown to reduce the severity and incidence of this side effect [4] [5].
  • Irreversible Binding: Unlike reversible kinase inhibitors, neratinib forms a permanent covalent bond with its targets (HER1, HER2, HER4). This mechanism leads to prolonged pharmacodynamic activity, meaning the biological effects last longer than what the plasma half-life alone might suggest [2] [5].

References

Comprehensive Application Notes and Protocols on Forced Degradation and Stability of Neratinib Maleate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Neratinib is an irreversible tyrosine kinase inhibitor targeting the HER family of proteins (EGFR, HER2, HER4), approved for the treatment of early-stage and advanced HER2-positive breast cancer [1]. Forced degradation studies are critical for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. These studies are a core component of the Quality by Design (QbD) approach to analytical method development, ensuring robustness and reliability throughout the product lifecycle.

Recent research demonstrates that neratinib is susceptible to degradation under various stress conditions. A QbD-based RP-HPLC method has been developed and validated, with forced degradation studies confirming that neratinib does not degrade in alkaline conditions but is sensitive to acidic, thermal, photolytic, and oxidative stress environments [1]. Furthermore, preformulation studies have elucidated a specific mechanism of degradation in solution, which is highly dependent on pH [2].

Summary of Forced Degradation Findings

The table below summarizes the quantitative outcomes of forced degradation studies on neratinib, providing a clear overview of its stability profile.

Table 1: Summary of Forced Degradation Study Results for Neratinib

Stress Condition Degradation Observed Key Findings and Notes
Acidic Hydrolysis Yes Significant degradation; most stable at pH 3-4 [1] [2].
Alkaline Hydrolysis No Neratinib was found to be stable under alkaline conditions [1].
Oxidative Stress Yes Degradation was observed [1].
Thermal Stress Yes Degradation was observed [1].
Photolytic Stress Yes Degradation was observed [1].

Analytical Method for Stability-Indicating Assay

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, developed using an Analytical Quality by Design (AQbD) approach, is recommended for separating neratinib from its degradation products.

Method Parameters and Equipment
  • Chromatographic System: RP-HPLC with UV or PDA detection [1] [3].
  • Analytical Column: C18 column (e.g., 4.6 × 250 mm, 5 μm) [1].
  • Detection Wavelength: 217 nm [1].
  • Mobile Phase: Ammonium formate buffer (pH 6.5) and Acetonitrile (gradient or isocratic mode) [1].
  • Flow Rate: 1.00 mL/min [1].
  • Injection Volume: 20 μL [1].
  • Sample Solvent: Acetonitrile [1].
Method Validation

This method has been validated as per ICH Q2(R2) guidelines, demonstrating [1]:

  • Linearity: R² = 0.999
  • Precision: Intra-day %RSD = 1.34; Inter-day %RSD = 1.48
  • Accuracy: Recovery of 99.94-100.26%
  • Specificity: Able to resolve neratinib from its degradation products.
  • Sensitivity: DL = 0.4480 μg/mL; QL = 1.3575 μg/mL

Mechanisms of Degradation and Pathways

Preformulation studies have identified the primary degradation pathway of neratinib in solution, which involves a cascade of reactions within its dimethylamino crotonamide group [2].

The degradation is pH-dependent, with the rate increasing rapidly around pH 6 and approaching a maximum in the pH 8-12 range. The observed relationship between pH and degradation rate corresponds closely to the theoretical pKa of the dimethylamino group, suggesting a self-catalyzed mechanism [2].

Diagram: Proposed Mechanism of Neratinib Degradation in Solution

G Neratinib Neratinib Allylamine Allylamine Intermediate Neratinib->Allylamine Rate-determining Isomerization Enamine Enamine Intermediate Allylamine->Enamine Isomerization Hydrolyzed Hydrolyzed Intermediate Enamine->Hydrolyzed Hydrolysis Lactam Lactam Degradation Product Hydrolyzed->Lactam Cyclization

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the general workflow for conducting forced degradation studies on neratinib to generate samples for analysis.

Diagram: Forced Degradation Study Workflow

G Start Prepare Neratinib Stock Solution (1000 µg/mL) Acid Acidic Hydrolysis (e.g., 0.1N HCl) Start->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH) Start->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂) Start->Oxidative Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photo Photolytic Stress (e.g., UV light) Start->Photo Analyze Analyze Stressed Samples via RP-HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Data Calculate % Degradation and Identify Impurities Analyze->Data

Protocol 2: Sample Preparation for Stress Studies
  • Stock Solution: Accurately weigh and dissolve neratinib in acetonitrile to prepare a stock solution of 1000 µg/mL [1].
  • Working Solution: Dilute the stock solution with the appropriate solvent to a concentration suitable for analysis (e.g., 10 µg/mL) [1].
  • Stress Conditions:
    • Acidic/Basic Hydrolysis: Mix the working solution with 0.1N HCl or 0.1N NaOH (e.g., 1:1 ratio) and maintain at a specified temperature (e.g., 60°C) for a defined period (e.g., 1-24 hours). Note: Neratinib is most stable at pH 3-4 [2].
    • Oxidative Stress: Mix the working solution with hydrogen peroxide (e.g., 3% final concentration) and keep at room temperature or elevated temperature for a set time.
    • Thermal Stress: Expose the solid drug substance or solution to elevated temperatures (e.g., 60°C) in an oven.
    • Photolytic Stress: Expose the solid drug substance or solution to UV light as per ICH Q1B guidelines.
  • Neutralization: For acid and base hydrolysates, neutralize the solutions after the stress period before analysis.
  • Filtration: Filter the samples through a 0.45 μm membrane filter before injection into the HPLC system [1].

Quality by Design (QbD) in Method Development

The application of QbD principles to the development of stability-indicating methods involves a systematic, risk-based approach.

  • Analytical Target Profile (ATP): Define the goal, which is to separate and quantify neratinib from its degradation products with specificity, accuracy, and precision [1] [3].
  • Critical Method Attributes (CMAs): These are the output variables that define method performance, such as retention time, theoretical plates, and asymmetric factor (tailing factor) [1].
  • Critical Method Parameters (CMPs): These are the input variables that can impact the CMAs, typically including the pH of the mobile phase, the concentration of the organic solvent (e.g., acetonitrile), and the flow rate [1].
  • Experimental Design (DoE): A three-level, two-factorial design can be used to optimize the method. This involves running a set of experiments (e.g., 9 runs) as suggested by the design software to model the relationship between CMPs and CMAs [1].
  • Design Space and Control Strategy: Based on the DoE results, a design space is established where the method provides consistent quality. A control strategy is then implemented to ensure the method remains within this design space during routine use [3].

Diagram: AQbD Workflow for Analytical Method Development

G ATP Define Analytical Target Profile (ATP) Risk Risk Assessment Identify CMPs & CMAs ATP->Risk DoE Design of Experiments (DoE) Risk->DoE Model Build Model and Establish Design Space DoE->Model Control Implement Control Strategy Model->Control Monitor Continuous Monitoring Control->Monitor

Greenness Assessment of the Analytical Method

The sustainability of analytical methods is increasingly important. The greenness of the described RP-HPLC method can be assessed using tools like the AGREE (Analytical GREEnness Metric) tool [1]. The method's use of acetonitrile and ammonium formate buffer, coupled with a standard flow rate of 1.00 mL/min, contributes to its ecological profile. Employing greenness assessment metrics is recommended for justifying the method's environmental friendliness alongside its technical performance [1] [3].

Conclusion

Forced degradation studies are essential for establishing the intrinsic stability profile of neratinib maleate. The presented data and protocols confirm that neratinib is susceptible to degradation under acidic, oxidative, thermal, and photolytic conditions, but remains stable under alkaline stress. The primary chemical degradation pathway involves an initial isomerization of the allylamine group. The application of a QbD-based RP-HPLC method provides a robust, reliable, and stability-indicating assay for the accurate quantification of neratinib and its degradation products, ensuring drug product quality and patient safety.

References

Comprehensive Application Notes and Protocols: Neratinib Maleate-Loaded Glyceryl Distearate-PLGA Hybrid Nanoparticles for Breast Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Neratinib maleate (NM), a potent irreversible pan-HER tyrosine kinase inhibitor, has emerged as a critical therapeutic option for HER2-positive breast cancer. However, its clinical utility is substantially limited by significant pharmaceutical challenges, including poor aqueous solubility across physiological pH ranges (practically insoluble at pH >6, slightly soluble at pH 3-6), low oral bioavailability (11-39%), and extensive gut-wall metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4 [1] [2]. The conventional oral therapy requires high doses (290 mg/day) to overcome these limitations, resulting in severe gastrointestinal side effects that often lead to therapy discontinuation and poor patient compliance [2]. To address these challenges, we have developed a lipid-polymer hybrid nanoparticle system that synergistically combines the advantageous properties of glyceryl distearate (GDS) as a lipid component and poly(lactic-co-glycolic acid) (PLGA) as a polymeric backbone.

The rational design of this hybrid system leverages the complementary characteristics of both lipid and polymer components. GDS, a well-characterized diester fraction predominant lipid composed of palmitic (C16) and stearic (C18) acids, offers excellent biocompatibility and GRAS (Generally Recognized as Safe) status with a melting point of 50-60°C and HLB value of 2 [2]. When combined with PLGA, an FDA-approved biodegradable polymer known for its tunable degradation kinetics based on lactic acid to glycolic acid (LA:GA) ratios, the resulting hybrid nanoparticles demonstrate enhanced drug loading capacity, improved stability, and controlled release profiles [2] [3]. The selection of PLGA 65:35 grade, with its relatively lipophilic properties, further complements the hydrophobic nature of neratinib, thereby optimizing encapsulation efficiency and release kinetics [2].

Materials and Methods

Materials and Equipment

Table 1: Materials and Reagents for NM-Loaded Hybrid Nanoparticles

Category Specific Materials Specifications/Sources
Active Pharmaceutical Ingredient This compound (NM) Gift samples (MSN Laboratories Pvt. Ltd.)
Lipid Components Glyceryl distearate (GDS) Gattefossé, BASF, Merck
Glyceryl monostearate, Cetyl alcohol, Stearyl alcohol Gattefossé, BASF, Merck
Stearic acid, Palmitic acid, Myristic acid Gattefossé, BASF, Merck
TPGS (tocopheryl polyethylene glycol succinate) Gattefossé, BASF, Merck
Polymer Components PLGA (65:35 LA:GA, acid termination) Nomisma Healthcare Pvt. Ltd. (Mw: 15,000-40,000 Da)
PLGA-PEG-COOH, PLGA-PEG-N3 PolicyTech
Surfactants/Stabilizers Polyvinyl alcohol (PVA) Sigma-Aldrich (87-90% hydrolyzed, Mw 30,000-70,000)
Poloxamer 188 (Pluronic F68) Croda International
Chitosan chloride NovaMatrix (Protasan UP CL113)
Solvents Ethyl acetate, acetone, acetonitrile, methanol HPLC grade, Fisher Scientific/Merck
Analytical Standards Rufinamide (internal standard) Dr. Reddy's Laboratories

Table 2: Instrumentation and Equipment

Instrument Category Specific Instruments Manufacturer/Specifications
Particle Size Analysis Zetasizer Nano ZS Malvern Instruments
Dynamic Light Scattering particle size analyzer Brookhaven 90Plus
Imaging Equipment Transmission Electron Microscope Technai, FEI Company
FEI Talos F200X TEM 200 kV configuration
Phenom Desktop SEM ThermoFisher Scientific
Chromatographic Systems HPLC-UV System Phenomenex Kinetex C18 column
Reverse-Phase HPLC Agilent Series 1100
Gel Permeation Chromatography Waters Corp. with Phenogel columns
Spectroscopic Instruments FT-IR Spectrometer Perkin Elmer Spectrum 100
MALDI-TOF Mass Spectrometer Bruker Autoflex Speed
Other Equipment Lyophilizer Labconco
Ultra-Turrax Homogenizer IKA T18 with S18N-19G dispersing element
VibraCell Sonicator IKA
Preparation of NM-Loaded Hybrid Nanoparticles

The preparation of this compound-loaded glyceryl distearate-PLGA hybrid nanoparticles (NM-LPNs) employs the emulsification-solvent diffusion method with ethyl acetate as the primary solvent, which has demonstrated superior batch-to-batch reproducibility (<5% variability in size) compared to traditional water-immiscible solvents like dichloromethane [4]. The following optimized protocol ensures high drug loading (approximately 25%) and encapsulation efficiency:

  • Step 1: Organic Phase Preparation Dissolve 50 mg of PLGA (65:35 LA:GA, Mw 15,000-40,000) and 50 mg of glyceryl distearate in 7.5 mL of ethyl acetate. Add this compound (25-30 mg) to this organic phase and maintain under magnetic stirring (400-600 rpm) until complete dissolution is achieved. The ratio of lipid to polymer critically influences the drug loading capacity and release kinetics, with optimal performance observed at 1:1 weight ratio [2].

  • Step 2: Aqueous Phase Preparation Prepare 10 mL of surfactant solution (1% w/v Poloxamer 188 or PVA) in MilliQ water. The selection of surfactant significantly impacts nanoparticle stability and size distribution, with Poloxamer 188 generally yielding smaller particle sizes (160-180 nm) compared to PVA (180-220 nm) [4].

  • Step 3: Emulsification Process Add the organic phase dropwise (100 drops/min using 23-gauge needle) to the aqueous phase under vigorous magnetic stirring (900-1000 rpm). Subsequently, subject the pre-emulsion to high-energy homogenization using an Ultra-Turrax homogenizer at 12,000 rpm for 5 minutes at room temperature (23-25°C). Alternative approaches include sonication using a VibraCell sonicator at 30% power with ¼" tip for 25 seconds on ice, which typically yields smaller particle sizes (~140 nm) [4].

  • Step 4: Solvent Diffusion and Evaporation Add 20 mL of MilliQ water to the emulsion to promote diffusion of ethyl acetate into the external aqueous phase, facilitating nanoparticle formation. Continuously stir the system (800 rpm) for 10-12 hours at room temperature to ensure complete solvent evaporation and nanoparticle solidification [4] [2].

  • Step 5: Purification and Lyophilization Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C. Wash the pellet twice with MilliQ water to remove excess surfactant and unencapsulated drug. For enhanced stability, lyophilize the purified nanoparticles using appropriate cryoprotectants (e.g., 5% trehalose) [2].

G OrganicPhase Organic Phase PLGA + Glyceryl Distearate This compound in Ethyl Acetate Emulsification Emulsification Process Dropwise Addition High-Speed Homogenization (12,000 rpm, 5 min) OrganicPhase->Emulsification AqueousPhase Aqueous Phase Surfactant (Poloxamer 188/PVA) in Water AqueousPhase->Emulsification SolventDiffusion Solvent Diffusion Water Addition Ethyl Acetate Diffusion Emulsification->SolventDiffusion NanoparticleFormation Nanoparticle Formation Solvent Evaporation (10-12 hrs stirring) SolventDiffusion->NanoparticleFormation FinalProduct NM-Loaded Hybrid Nanoparticles Purification Lyophilization NanoparticleFormation->FinalProduct

Figure 1: Preparation workflow for NM-loaded glyceryl distearate-PLGA hybrid nanoparticles

Surface Modification for Active Targeting

For enhanced targeting to HER2-positive breast cancer cells, surface functionalization with trastuzumab can be implemented using the following protocol:

  • Step 1: Carboxyl Group Activation Prepare PLGA-PEG-COOH nanoparticles (100 mg) in MES buffer (pH 6.5) and add EDC.HCl (100 mg) and NHS (50 mg) to activate carboxyl groups. React for 30 minutes under mild stirring [5] [6].

  • Step 2: Antibody Conjugation Add trastuzumab (10 mg in PBS, pH 7.4) to the activated nanoparticles and incubate for 12 hours at 4°C with gentle agitation. Purify the conjugated nanoparticles (TRZ−NP) using centrifugal filtration (30 kDa MWCO) [5] [6].

Characterization and Analysis

Physicochemical Characterization

Table 3: Physicochemical Characterization of NM-Loaded Hybrid Nanoparticles

Parameter Analytical Method Specifications/Results Significance
Particle Size Dynamic Light Scattering 140-280 nm (PDI: 0.09-0.15) Impacts EPR effect, tissue penetration, and cellular uptake
Zeta Potential Electrophoretic Mobility -30 mV to +30 mV (depending on surfactant) Determines colloidal stability and interaction with biological membranes
Surface Morphology Transmission Electron Microscopy (TEM) Spherical, core-shell structure Confirms hybrid architecture and uniformity
Drug Loading (DL) HPLC-UV Analysis 25.77 ± 1.11% Critical for dose administration and therapeutic efficacy
Encapsulation Efficiency (EE) Ultracentrifugation-HPLC >90% Indicates process efficiency and minimizes drug wastage
Crystallinity Differential Scanning Calorimetry (DSC) Amorphous dispersion within matrix Influences dissolution profile and stability
Chemical Stability FT-IR Spectroscopy No drug-polymer interactions Ensures chemical integrity of encapsulated drug
In Vitro Release Studies

The drug release profile should be evaluated using the dialysis method under sink conditions:

  • Methodology: Place nanoparticle equivalent to 5 mg neratinib in dialysis membrane (12-14 kDa MWCO) against 200 mL of release medium (pH 6.8 phosphate buffer with 0.5% Tween 80) at 37°C with continuous stirring (100 rpm) [2].
  • Sampling and Analysis: Withdraw 1 mL samples at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 48 h) and replace with fresh medium. Analyze samples using validated HPLC-UV methods [2].
  • Release Kinetics: NM-LPNs typically exhibit biphasic release patterns with initial burst release (25-30% within 2 h) followed by sustained release (80-85% over 24 h) due to the hybrid lipid-polymer matrix [2].
In Vivo Pharmacokinetic Evaluation

The pharmacokinetic profile should be assessed using appropriate animal models (e.g., female Wistar rats):

  • Study Design: Administer NM-LPNs equivalent to 10 mg/kg neratinib and compare with plain NM suspension. Collect blood samples at predetermined time points (0.5, 1, 2, 4, 8, 12, 24 h) [2].
  • Bioanalytical Method: Quantify neratinib concentrations in plasma using validated LC-MS/MS methods with rufinamide as internal standard [2].
  • Key Parameters: NM-LPNs demonstrate significant enhancement in bioavailability with approximately 1.72-fold increase in C~max~ and 1.58-fold increase in AUC~last~ compared to plain drug suspension [2].

Table 4: Comparative Pharmacokinetic Parameters of NM Formulations

Pharmacokinetic Parameter Plain NM Suspension NM-LPNs Statistical Significance
C~max~ (ng/mL) 84.5 ± 12.3 145.3 ± 18.7 p < 0.01
AUC~0-t~ (ng·h/mL) 1478 ± 215 2335 ± 298 p < 0.01
AUC~0-∞~ (ng·h/mL) 1557 ± 228 2458 ± 312 p < 0.01
t~½~ (h) 11.7 ± 1.5 14.2 ± 1.8 p < 0.05
T~max~ (h) 6.0 ± 0.8 4.5 ± 0.6 p < 0.05
Relative Bioavailability 100% 158% -

Applications and Therapeutic Potential

The developed NM-loaded hybrid nanoparticle system presents significant advantages for HER2-positive breast cancer therapy through multiple mechanisms:

  • Enhanced Bioavailability and Reduced Dosing: The hybrid nanoparticle system significantly improves the oral bioavailability of neratinib, potentially allowing for dose reduction from the current 290 mg/day, thereby mitigating the severe gastrointestinal side effects that often lead to therapy discontinuation [2]. The dose-sparing effect is particularly valuable for long-term maintenance therapy in early-stage breast cancer patients.

  • Active Targeting Capabilities: Surface functionalization with trastuzumab enables specific targeting to HER2-overexpressing tumor cells, potentially enhancing therapeutic efficacy while minimizing off-target effects [5] [6]. The dual-targeting approach combining extracellular HER2 blockade (trastuzumab) with intracellular tyrosine kinase inhibition (neratinib) represents a promising strategy to overcome resistance mechanisms in HER2-positive breast cancer.

  • Synergistic Combination Therapy: The nanoparticle platform enables co-encapsulation of multiple therapeutic agents, as demonstrated by recent studies incorporating both neratinib and docetaxel in PLGA-based nanoparticles [5] [6]. This approach allows for synchronized pharmacokinetics and enhanced synergistic effects, addressing the challenge of non-synchronized drug exposure profiles when administering combination therapies as conventional formulations.

  • Overcoming Physiological Barriers: The hybrid nanoparticle system protects neratinib from degradation and metabolism in the gastrointestinal tract, potentially reducing the impact of drug-drug interactions with CYP3A4 inhibitors (e.g., ketoconazole) or acid-reducing agents (e.g., lansoprazole) that significantly alter neratinib pharmacokinetics [1] [7].

G NMNP NM-Loaded Nanoparticles Oral Administration GIT Gastrointestinal Tract Enhanced Permeability Mucoadhesion NMNP->GIT Systemic Systemic Circulation Prolonged Half-life Reduced Clearance GIT->Systemic Tumor Tumor Tissue EPR Effect Active Targeting (HER2) Systemic->Tumor Cellular Cellular Uptake Endocytosis Intracellular Drug Release Tumor->Cellular Therapeutic Therapeutic Effects HER2 Signaling Inhibition Cell Cycle Arrest Apoptosis Cellular->Therapeutic

Figure 2: Mechanism of action and biodistribution pathway of NM-loaded nanoparticles

Conclusion and Future Perspectives

The development and optimization of this compound-loaded glyceryl distearate-PLGA hybrid nanoparticles represent a significant advancement in targeted breast cancer therapy. The systematic approach to formulation design, employing Quality by Design (QbD) principles and Design of Experiments (DoE) methodology, has yielded a robust nanoparticulate system with favorable physicochemical properties, high drug loading capacity, and enhanced oral bioavailability. The hybrid architecture successfully combines the stability and controlled release characteristics of PLGA with the biocompatibility and enhanced solubilization capacity of glyceryl distearate.

Future development efforts should focus on scale-up manufacturing using advanced technologies such as microfluidics, which offers superior control over particle size distribution and improved batch-to-batch reproducibility compared to conventional methods [8]. Additionally, exploration of alternative administration routes beyond oral delivery, including localized intra-tumoral injection or implantable depots, may further enhance therapeutic outcomes while minimizing systemic exposure. The integration of theranostic capabilities through incorporation of imaging agents could enable real-time monitoring of drug delivery and treatment response, paving the way for personalized medicine approaches in HER2-positive breast cancer management.

References

Comprehensive Application Notes and Protocols for Neratinib Maleate Bioanalytical Method in Plasma Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Neratinib and its Bioanalytical Significance

Neratinib is an orally available tyrosine kinase inhibitor that selectively targets the HER2 (ERBB2) and EGFR (ERBB) receptors, demonstrating significant clinical efficacy in the treatment of HER2-positive breast cancer and other solid tumors. Chemically, neratinib is characterized as a Michael acceptor, which enables it to form covalent bonds with its target proteins, thereby enhancing its pharmacological potency through irreversible inhibition. The drug received FDA approval in 2017 for extended adjuvant treatment of early-stage HER2-positive breast cancer, and later in 2020 for advanced metastatic HER2-positive breast cancer in combination with capecitabine. As a second-generation anilinoquinoline derivative, neratinib suppresses ligand-induced phosphorylation of HER2 and EGFR, along with downstream signaling through both MAPK and AKT pathways, effectively inhibiting cellular proliferation and promoting apoptosis in cancer cells.

The development of robust bioanalytical methods for neratinib quantification in biological matrices is essential for pharmacokinetic profiling, therapeutic drug monitoring, and drug-drug interaction studies. Bioanalytical methods support clinical decision-making by establishing exposure-response relationships and optimizing dosing regimens. Available literature indicates substantial inter-individual variability in neratinib pharmacokinetics, with a suggested minimum efficacious exposure of 431 ng•h/mL established in preclinical models. Understanding these exposure-response relationships requires precise and accurate quantification methods. Additionally, the knowledge that neratinib is predominantly metabolized by CYP3A4 enzymes necessitates careful consideration of potential drug interactions in clinical practice, further highlighting the importance of reliable bioanalytical methods for therapeutic optimization.

LC-MS/MS Method Development and Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The LC-MS/MS platform represents the gold standard for neratinib quantification in plasma due to its superior sensitivity, specificity, and capacity for high-throughput analysis. A rigorously validated LC-MS/MS method has been developed for the quantification of neratinib in 100 μL of human plasma, incorporating a stable isotopic internal standard ([²H₆]-neratinib) to ensure analytical precision and accuracy. This method has been comprehensively validated in accordance with FDA bioanalytical method validation guidelines, demonstrating acceptable performance characteristics across all validation parameters.

The method employs an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM) transitions of m/z 557.0→512.0 for neratinib and m/z 563.0→512.0 for the internal standard. Chromatographic separation is achieved using an Acquity UPLC BEH Shield RP18 column (1.7 μm, 3 mm × 50 mm) with a gradient mobile phase system consisting of methanol:water (90:10, v/v) with 10 mM ammonium acetate buffer and 0.1% formic acid (solvent A) and water with 10 mM ammonium acetate buffer and 0.1% formic acid (solvent B). The gradient program initiates at 60% solvent A, increases to 100% solvent A between 0.2-1.0 minutes, maintains this composition until 3.0 minutes, then returns to initial conditions by 6.0 minutes. The flow rate is maintained at 0.3 mL/min throughout the 6-minute analytical run, with an injection volume of 5 μL and the autosampler temperature controlled at 4°C.

Validation Parameters and Acceptance Criteria

The LC-MS/MS method for neratinib quantification has been systematically validated according to regulatory standards, with key performance characteristics summarized in the table below:

Table 1: Validation Parameters for Neratinib LC-MS/MS Bioanalytical Method

Validation Parameter Results Acceptance Criteria
Linear range 2-1000 ng/mL -
Lower Limit of Quantification (LLOQ) 2 ng/mL (S/N ≥5:1) Accuracy and precision ≤20%
Accuracy 98.9-106.5% 85-115% (LLOQ: 80-120%)
Precision (Intra-assay & Inter-assay) <6.2% CV ≤15% (≤20% for LLOQ)
Extraction Recovery >85% Consistent and reproducible
Matrix Effect -4.35 to -3.66% Minimal ion suppression/enhancement
Stability Bench-top, freeze-thaw, long-term Within ±15% of nominal

The method demonstrated excellent selectivity with no interference from endogenous plasma components across six individual batches of control human plasma. The extraction recovery was consistent and reproducible, exceeding 85% across the analytical range. Stability assessments confirmed that neratinib remains stable in plasma through three freeze-thaw cycles, for up to 24 hours at room temperature, and for extended periods during long-term storage at -80°C. The matrix factor evaluation indicated minimal ion suppression or enhancement, with normalized matrix factors close to unity, ensuring consistent performance across different plasma lots.

HPLC-UV Method as a Complementary Approach

Reverse Phase HPLC with UV Detection

For laboratories without access to mass spectrometry instrumentation, a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection has been developed and validated for neratinib quantification. This method employs a C18 analytical column (4.6 × 250 mm, 5 μm particle size) with isocratic elution using a mobile phase consisting of ammonium formate buffer (pH 6.5) and acetonitrile. Detection is performed at 217 nm wavelength with a flow rate of 1.00 mL/min and an injection volume of 20 μL, resulting in a retention time of approximately 4.266 minutes for neratinib.

The RP-HPLC method was developed using a Quality by Design (QbD) approach with a three-level, two-factorial design for method optimization. Critical process parameters identified included mobile phase pH (5-8) and organic solvent composition (70-90% v/v acetonitrile), while critical quality attributes monitored were retention time, theoretical plates, and asymmetric factor. Through systematic optimization, the method achieved a desirability function value of 0.953, indicating optimal chromatographic conditions. The method was validated according to ICH Q2R2 guidelines, demonstrating linearity (R² = 0.999) over a concentration range of 0.7-42 μg/mL, with detection and quantitation limits of 0.4480 μg/mL and 1.3575 μg/mL, respectively. The precision evaluations showed relative standard deviations of 1.3423% for intra-day and 1.483% for inter-day analyses, with recovery rates between 99.94-100.26%.

Comparative Method Performance

Table 2: Comparison of Bioanalytical Methods for Neratinib Quantification

Parameter LC-MS/MS Method UPLC-MS/MS Method HPLC-UV Method
Linear Range 2-1000 ng/mL 1-800 ng/mL 0.7-42 μg/mL
LLOQ 2 ng/mL 1 ng/mL 1.3575 μg/mL
Accuracy 98.9-106.5% >95% 99.94-100.26%
Precision (%CV) <6.2% <6.58% <1.5%
Sample Volume 100 μL 50-100 μL Variable
Run Time 6 min <5 min 10 min
Detection Technique MRM MRM UV at 217 nm
Application Human plasma Rat plasma Pharmaceutical formulations

The selection between method platforms depends on several factors, including required sensitivity, available instrumentation, and intended application. LC-MS/MS methods offer superior sensitivity and are preferred for pharmacokinetic studies requiring low detection limits, while HPLC-UV provides a cost-effective alternative for quality control in pharmaceutical formulations where extreme sensitivity is not critical. The UPLC-MS/MS technique represents an advanced platform offering improved resolution, faster analysis times, and enhanced sensitivity compared to conventional LC-MS/MS, making it particularly suitable for high-throughput environments.

Experimental Protocols

Sample Preparation Procedures

Materials and Reagents: Neratinib maleate reference standard (purity >99.99%), [²H₆]-neratinib internal standard (purity >99.91%), HPLC-grade acetonitrile, methanol, water, ammonium formate, ammonium acetate, formic acid, and control human plasma.

Stock Solution Preparation:

  • Prepare neratinib stock solution at 1 mg/mL in dimethyl sulfoxide (calculate concentration based on free base molecular weight of 557.0 g/mol when using the maleate salt).
  • Prepare independent stock solution of [²H₆]-neratinib internal standard at 1 mg/mL in dimethyl sulfoxide.
  • Prepare working solutions by serial dilution in acetonitrile/water (50:50, v/v) to appropriate concentrations.
  • Store all stock and working solutions at -80°C when not in use.

Plasma Sample Processing:

  • Aliquot 100 μL of plasma sample (calibration standard, quality control, or study sample) into a microcentrifuge tube.
  • Add 10 μL of internal standard working solution (0.2 μg/mL) and 50 μL of 50 mM ammonium formate solution.
  • Vortex the mixture for 1 minute using a vortex mixer set at moderate speed.
  • Add 500 μL of acetonitrile for protein precipitation.
  • Vortex vigorously for 2 minutes to ensure complete mixing and protein precipitation.
  • Centrifuge at 13,000 × g for 5 minutes at room temperature to pellet precipitated proteins.
  • Transfer the clear supernatant to borosilicate glass tubes (12 × 75 mm).
  • Evaporate to dryness under a gentle stream of nitrogen using a Multivap Nitrogen Evaporator.
  • Reconstitute the dried residue in 100 μL of starting mobile phase composition.
  • Transfer to autosampler vials and inject appropriate volume (typically 5-20 μL) into the chromatographic system.
UPLC-MS/MS Conditions for Simultaneous Analysis

For the simultaneous quantification of neratinib with other compounds such as naringenin, the following UPLC-MS/MS conditions have been optimized:

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)
  • Mobile Phase: Acetonitrile with 0.1% formic acid and 0.002 M ammonium acetate (50:50, % v/v)
  • Flow Rate: 0.5 mL/min
  • Temperature: Column compartment maintained at 40°C
  • Injection Volume: 5 μL
  • Run Time: 5-7 minutes

Mass Spectrometric Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Desolvation Gas Flow: 1000 L/hr
  • Cone Gas Flow: 50 L/hr
  • Collision Gas Flow: 0.15 mL/min
  • MRM Transitions:
    • Neratinib: m/z 557.138 → 111.927
    • Naringenin: m/z 273.115 → 152.954
    • Imatinib (IS): m/z 494.24 → 394.11

G SamplePreparation Sample Preparation ProteinPrecipitation Protein Precipitation SamplePreparation->ProteinPrecipitation 100 μL plasma + IS + buffer Evaporation Solvent Evaporation ProteinPrecipitation->Evaporation Centrifuge Transfer supernatant Reconstitution Reconstitution Evaporation->Reconstitution Dry under N₂ Chromatography UPLC Separation Reconstitution->Chromatography Inject 5 μL MassSpec MS/MS Detection Chromatography->MassSpec Elute analytes DataAnalysis Data Analysis MassSpec->DataAnalysis MRM detection

Figure 1: Workflow for Neratinib Sample Preparation and Analysis

Applications in Drug Development and Therapeutics

Pharmacokinetic Study Design

The validated bioanalytical methods for neratinib have been successfully applied in preclinical and clinical pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion profiles of the drug. In a typical pharmacokinetic study in Wistar rats, animals receive this compound via single-dose intravenous bolus (7.5 mg/kg) and oral administration (15 mg/kg) to determine absolute bioavailability. Blood samples (approximately 0.3-0.5 mL) are collected in heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose) via retro-orbital plexus or cannula. Plasma is separated by centrifugation at 4,000 × g for 10 minutes at 4°C and stored at -80°C until analysis.

A pivotal drug-drug interaction study investigated the impact of CYP3A4 inhibition on neratinib pharmacokinetics in healthy human subjects. This open-label, randomized, two-period crossover study administered a single 240 mg oral dose of neratinib alone and in combination with ketoconazole 400 mg (a potent CYP3A4 inhibitor). The study demonstrated that ketoconazole co-administration increased neratinib Cmax by 3.2-fold and AUC by 4.8-fold compared with neratinib administration alone. Additionally, ketoconazole decreased the mean apparent oral clearance of neratinib from 346 L/h to 87.1 L/h and increased the mean elimination half-life from 11.7 hours to 18.0 hours. These findings confirmed that neratinib is a substrate of CYP3A4 and is susceptible to clinically significant interactions with potent CYP3A4 inhibitors, necessitating dose adjustments in such scenarios.

Greenness Assessment of Analytical Methods

With growing emphasis on environmental sustainability in analytical chemistry, the greenness profile of neratinib bioanalytical methods has been evaluated using multiple assessment tools, including the National Environmental Methods Index (NEMI), Analytical Eco-Scale (AES), and AGREE metrics. The UPLC-MS/MS method particularly demonstrates favorable environmental characteristics due to its minimal solvent consumption (0.5 mL/min flow rate), reduced analysis time (5-7 minutes per sample), and employment of less hazardous solvents (acetonitrile and water with minimal additives). The greenness profile of the method was further enhanced by the implementation of microsampling techniques (requiring only 50-100 μL of plasma) and efficient sample preparation that minimizes organic solvent waste.

G CYP3A4 CYP3A4 Inhibition PK Altered PK Parameters CYP3A4->PK Exposure Increased Drug Exposure PK->Exposure 4.8× AUC Clearance Decreased Clearance PK->Clearance 75% Reduction HalfLife Prolonged Half-Life PK->HalfLife 11.7 to 18.0 h Implication Dose Adjustment Needed Exposure->Implication Clearance->Implication HalfLife->Implication

Figure 2: Impact of CYP3A4 Inhibition on Neratinib Pharmacokinetics

Troubleshooting and Technical Notes

Method Optimization Strategies

During method development, several factors require careful optimization to ensure robust performance. The pH of the mobile phase significantly impacts chromatographic behavior, with optimal separation achieved at pH 3.8-4.0 for most reversed-phase columns. The organic modifier composition should be optimized to balance retention time, peak shape, and resolution; typically, acetonitrile provides better peak symmetry compared to methanol for neratinib analysis. When employing mass spectrometric detection, the addition of volatile modifiers such as 0.1% formic acid or ammonium acetate (2-10 mM) enhances ionization efficiency and improves signal intensity.

For Box-Behnken experimental design optimization, three critical factors are typically investigated: pH of the buffer (X₁), aqueous phase proportion in the mobile phase (X₂), and mobile phase flow rate (X₃). These factors are studied for their effects on response variables including retention time (Y₁) and peak width (Y₂). Statistical optimization with a desirability function approach (target value of 0.943) has yielded optimal conditions of X₁ = 2.4 ± 0.1, X₂ = 66.7 mL, and X₃ = 0.85 mL/min, resulting in retention time of 14.1 minutes and peak width of 0.50 ± 0.003 for a 1 ppm drug solution.

Stability and Storage Considerations

Neratinib demonstrates variable stability under different stress conditions. Forced degradation studies reveal that neratinib is sensitive to acidic conditions, oxidative stress, thermal stress, and photolytic degradation, but remains stable under alkaline conditions. Specifically:

  • Acidic degradation: Significant degradation observed under strong acid conditions
  • Oxidative degradation: Susceptible to hydrogen peroxide-mediated degradation
  • Thermal degradation: Decomposes at elevated temperatures
  • Photolytic degradation: Sensitive to UV light exposure

To maintain sample integrity, plasma samples should be stored at -80°C and protected from light. Processed samples in autosampler vials remain stable for at least 24 hours at 4°C. During sample preparation, it is recommended to minimize light exposure and process samples under cooled conditions to prevent degradation. For long-term storage, plasma samples remain stable for at least 6 months when maintained at -80°C, with no observed impact of up to three freeze-thaw cycles on analyte stability.

Conclusion

The bioanalytical methods detailed in this application note provide comprehensive approaches for the reliable quantification of neratinib in biological matrices. The LC-MS/MS method offers superior sensitivity and specificity for pharmacokinetic studies requiring low detection limits, while the HPLC-UV method represents a cost-effective alternative for quality control applications. The implementation of Quality by Design principles during method development ensures robust and reproducible performance throughout the method lifecycle. These validated methods have demonstrated successful application in therapeutic drug monitoring, drug-drug interaction studies, and comprehensive pharmacokinetic characterization of neratinib, supporting its optimal clinical use in HER2-positive breast cancer treatment.

Comprehensive Application Notes and Protocols: Dissolution Method Development for Neratinib Maleate (BCS IV) in Advanced Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Neratinib Maleate and BCS IV Challenges

This compound (NM) is a potent tyrosine kinase inhibitor specifically targeting the human epidermal growth factor receptor (HER) family, including EGFR, HER2, and HER4. It is clinically used for the extended adjuvant treatment of early-stage HER2-positive breast cancer and in combination with capecitabine for advanced or metastatic HER2-positive breast cancer. The standard oral dosage involves administration of 240 mg (6 tablets) once daily with food, often requiring complex loperamide prophylaxis to manage the severe diarrhea associated with this high dose. [1]

NM is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, characterized by both low aqueous solubility and low intestinal permeability. This dual limitation presents substantial challenges in oral drug delivery, resulting in low and highly variable oral bioavailability ranging between 11-39%. The solubility of NM exhibits pronounced pH-dependent behavior, being highly soluble under acidic conditions (pH <3), sparingly soluble in the pH range of 4-6, and practically insoluble at pH >6. Additionally, NM undergoes extensive gut-wall metabolism primarily mediated by CYP3A4 enzymes, further limiting its systemic exposure. These biopharmaceutical challenges necessitate high dosing, which in turn leads to dose-dependent gastrointestinal side effects that often result in therapy discontinuation. [2] [3]

Formulation Strategies for Enhanced Dissolution

Rational Design Principles for BCS IV Compounds

The development of effective formulations for BCS Class IV drugs like this compound requires integrated strategies that simultaneously address both solubility and permeability limitations. The primary objectives include enhancing saturation solubility, increasing dissolution rate, protecting from gut metabolism, and promoting intestinal absorption. Advanced drug delivery systems have demonstrated significant potential in overcoming these challenges through various mechanisms, including amorphization, nanoparticulate systems, lipid-based delivery, and hybrid approaches that combine multiple technologies. Successful formulation strategies must balance physicochemical performance with biocompatibility and manufacturing scalability to ensure translational potential. [2]

Comparative Analysis of Formulation Technologies

Table 1: Performance Comparison of Different this compound Formulation Approaches

Formulation Type Key Components Drug Loading (%) Particle Size (nm) Dissolution Enhancement Bioavailability Increase
Lipid-Polymer Hybrid Nanoparticles (LPNs) Glyceryl distearate, PLGA 65:35 25.77% 278.57 ± 21.16 Prolonged release up to 12 h at pH 6.8 1.58-fold (AUClast) [2]
Mesoporous Silica Solid Dispersion SYLOID XDP 3050 15.7% N/A (carrier-based) Enhanced rate and extent at pH 3.0, 4.5, and 6.8 1.73-fold (relative) [3]
Self-Emulsifying Drug Delivery Systems (SEDDS) Clove oil, Cremophor EL, Propylene glycol N/A 204.8 ± 2.4 (TP25) Improved solubility across all pH conditions 2.24-fold (relative) [4]
Conventional Tablets (Reference) Standard excipients N/A N/A pH-dependent, poor at intestinal pH Baseline [1]

Analytical Method Development

HPLC-UV Method for Dissolution Testing

Chromatographic Conditions:

  • Column: Phenomenex Kinetex C18 (5 µm, 250 × 4.6 mm)
  • Mobile Phase: Isocratic mode (specific composition optimized based on analyte separation)
  • Detection: UV detection at wavelength suitable for NM quantification
  • Run Time: Approximately 10-15 minutes to ensure proper elution of NM and internal standard
  • Internal Standard: Rufinamide (provided by Dr. Reddy's laboratories) [2]

Method Validation Parameters:

  • Linearity: Calibration curves established over concentration ranges expected in dissolution samples
  • Accuracy: Recovery studies conducted at multiple QC levels (80%, 100%, 120%)
  • Precision: Both intra-day and inter-day precision evaluated with %RSD acceptance criteria
  • Specificity: Method should adequately resolve NM from formulation components and degradation products [2]

Experimental Protocols

Protocol 1: Preparation of NM-Loaded Lipid-Polymer Hybrid Nanoparticles (NM-LPNs)

nm_lpn_workflow A 1. Material Preparation B 2. Solvent Diffusion A->B A1 • NM (API) • Glyceryl distearate (lipid) • PLGA 65:35 (polymer) • Organic solvent A->A1 C 3. DoE Optimization B->C B1 • Dissolve components in organic phase • Add to aqueous phase with stirring • Nanoparticle self-assembly B->B1 D 4. Characterization C->D C1 • Screening design followed by optimization • Minimize particle size (200-300 nm) • Maximize drug loading (%) C->C1 E 5. Lyophilization D->E D1 • Particle size (278.57 ± 21.16 nm) • Drug loading (25.77 ± 1.11%) • Thermal analysis • In vitro release D->D1 E1 • Cryoprotectant addition • Freeze-drying cycle optimization • Stability evaluation E->E1

Materials:

  • Active Pharmaceutical Ingredient: this compound (MSN Laboratories Pvt. Ltd.)
  • Lipid Component: Glyceryl distearate (Gattefosse)
  • Polymer: PLGA 65:35, acid termination, MW 15,000-40,000 Da (Nomisma Healthcare)
  • Organic Solvent: Appropriate solvent for solvent diffusion method
  • Aqueous Phase: Purified water with potential stabilizers [2]

Procedure:

  • Organic Phase Preparation: Dissolve NM, glyceryl distearate, and PLGA in suitable organic solvent
  • Aqueous Phase Preparation: Prepare aqueous phase containing potential stabilizers or surfactants
  • Nanoparticle Formation: Add organic phase to aqueous phase under controlled stirring conditions using solvent diffusion method
  • Organic Solvent Removal: Evaporate organic solvent under reduced pressure or using other appropriate methods
  • Purification: Separate nanoparticles from unentrapped drug by appropriate separation techniques
  • Lyophilization: Freeze-dry nanoparticles using suitable cryoprotectants for enhanced stability [2]

Design of Experiments (DoE) Approach:

  • Screening Phase: Identify critical factors influencing critical quality attributes (CQAs)
  • Optimization Phase: Use response surface methodology to optimize formulation parameters
  • Critical Factors: Lipid-to-polymer ratio, drug loading, surfactant concentration, process parameters
  • Responses: Particle size, polydispersity index, drug loading, entrapment efficiency [2]
Protocol 2: Development of Mesoporous Silica-Based Solid Dispersions

Materials:

  • NM: this compound (MSN Laboratories Private Limited)
  • Mesoporous Silica Carriers: SYLOID 244FP, SYLOID XDP 3050, SYLOID XDP 3150 (W. R. Grace & Company)
  • Solvents: Suitable for solvent evaporation technique [3]

Procedure:

  • Carrier Selection: Evaluate different silica grades based on drug loading capacity and flow properties
  • Drug Solution: Dissolve NM in appropriate solvent
  • Adsorption: Combine drug solution with mesoporous silica carrier using solvent evaporation technique
  • Drying: Remove solvent completely under controlled conditions
  • Characterization: Analyze for drug content, amorphous state, and dissolution performance [3]

Critical Quality Attributes:

  • Drug Loading Capacity: SYLOID XDP 3050 showed highest loading at 15.7%
  • Flow Properties: Essential for subsequent tablet compression or capsule filling
  • Amorphization: Confirm by DSC and pXRD analysis
  • Surface Area and Pore Volume: Key determinants of dissolution enhancement [3]
Protocol 3: Dissolution Method Development and Validation

Table 2: Dissolution Testing Conditions for this compound Formulations

Parameter Condition 1 (Fasted Stomach) Condition 2 (Proximal Intestine) Condition 3 (Distal Intestine)
Medium pH 1.2 HCl buffer pH 4.5 acetate buffer pH 6.8 phosphate buffer
Volume 500 mL 500 mL 500 mL
Apparatus USP Type II (Paddle) USP Type II (Paddle) USP Type II (Paddle)
Rotation Speed 50-75 rpm 50-75 rpm 50-75 rpm
Temperature 37°C ± 0.5°C 37°C ± 0.5°C 37°C ± 0.5°C
Sampling Time Points 5, 10, 15, 30, 45, 60, 90, 120 min 5, 10, 15, 30, 45, 60, 90, 120, 180 min 5, 10, 15, 30, 45, 60, 90, 120, 180, 240, 360, 480 min
Sink Conditions Maintained if possible May be non-sink May be non-sink

Dissolution Profile Evaluation:

  • Sample Collection: Withdraw appropriate volume at predetermined time points with replacement with fresh medium
  • Filtration: Use 0.45 µm or smaller pore size filters to remove particulate matter
  • Analysis: Quantify NM concentration using validated HPLC-UV method
  • Dissolution Efficiency: Calculate area under dissolution curve for comparative analysis
  • Similarity Factors: Use f2 factor for comparison of dissolution profiles [2] [3]

Data Analysis and Interpretation

Pharmacokinetic Evaluation Protocol

In Vivo Study Design:

  • Animal Model: Female Wistar rats (Vyasa Biosciences)
  • Dose: 10 mg/kg NM equivalent
  • Administration: Oral gavage of test formulations vs. plain NM suspension
  • Sample Collection: Serial blood sampling at predetermined time points
  • Bioanalysis: Validated LC-MS/MS method for NM quantification [2] [3]

Pharmacokinetic Parameters:

  • Cmax: Maximum observed plasma concentration
  • Tmax: Time to reach Cmax
  • AUC0-t: Area under plasma concentration-time curve from zero to last measurable time point
  • AUC0-∞: Area under plasma concentration-time curve from zero to infinity
  • Relative Bioavailability: Frel = (AUCtest/AUCreference) × 100% [2] [3] [4]

Table 3: Bioavailability Enhancement from Advanced Formulations

Formulation Cmax Enhancement AUC Enhancement Statistical Significance Key Mechanism
NM-LPNs 1.72-fold increase 1.58-fold (AUClast) p < 0.01 Nanoparticulate absorption, prolonged release
Mesoporous Silica SD Not specified 1.73-fold (relative) p < 0.01 Amorphization, increased surface area
SEDDS (TP25) Not specified 2.24-fold (relative) p < 0.01 Lipid-based solubilization, lymphatic transport
SEDDS (TP16) Not specified 2.18-fold (relative) p < 0.05 Mixed micelle formation, permeability enhancement
Statistical Analysis and Quality by Design

DoE Implementation:

  • Software: Utilize appropriate statistical software (JMP, Design-Expert, etc.)
  • Model Validation: Assess model significance, lack of fit, and residual analysis
  • Optimization: Use desirability function approach to identify design space
  • Control Strategy: Establish critical process parameters (CPPs) and critical material attributes (CMAs) for consistent performance [2]

formulation_decision Start Start A Primary Goal? Bioavailability vs Stability Start->A B Manufacturing Capabilities? A->B Max BA enhancement C Dose Strength Requirements? A->C Commercial stability B->C Standard equipment only D Recommended Formulation B->D Advanced equipment available C->D High dose strength >200 mg C->D Standard dose strength <200 mg D1 Lipid-Polymer Hybrid Nanoparticles D->D1 D2 SEDDS/SNEDDS Formulation D->D2 D3 Mesoporous Silica Solid Dispersion D->D3

Conclusion and Technical Recommendations

The development of robust dissolution methods for this compound BCS IV formulations requires comprehensive understanding of its pH-dependent solubility and permeability limitations. The advanced formulation strategies discussed herein demonstrate significant improvements in both in vitro dissolution performance and in vivo bioavailability. The recommended approach involves:

  • Formulation Selection: Based on target product profile, choose appropriate delivery system
  • Method Development: Employ quality by design principles for robust dissolution method
  • Bio-relevance: Consider physiological conditions when developing dissolution media
  • Correlation: Establish in vitro-in vivo correlation where possible

These application notes provide a systematic framework for researchers to develop, optimize, and characterize this compound formulations with enhanced biopharmaceutical performance, potentially addressing the current clinical challenges of high dosing and associated gastrointestinal side effects.

References

Comprehensive Application Notes and Protocol for Neratinib Maleate-Loaded Lipid-Polymer Hybrid Nanoparticles: Formulation, Lyophilization, and Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Neratinib maleate (NM), a tyrosine kinase inhibitor used in breast cancer therapy, faces significant bioavailability challenges due to its poor aqueous solubility and extensive gut-wall metabolism. As a BCS Class IV drug, NM exhibits both low solubility and low permeability, resulting in highly variable oral bioavailability ranging from 11% to 39% in clinical settings. The conventional oral therapy requires administration of 290 mg daily (divided into six tablets) to overcome these limitations, often causing severe gastrointestinal side effects that lead to therapy discontinuation. To address these challenges, our research group has developed NM-loaded lipid-polymer hybrid nanoparticles (NM-LPNs) that significantly enhance oral bioavailability while potentially reducing the required dose and associated side effects [1] [2].

The hybrid nanoparticle system combines the advantages of both lipid and polymer-based delivery systems, utilizing glyceryl distearate (GDS) as the lipid component and PLGA (65:35) as the polymer matrix. This combination creates a robust delivery platform that enhances drug loading while providing controlled release properties. The optimized NM-LPN formulation demonstrated a 1.72-fold increase in Cmax and a 1.58-fold increase in AUClast compared to plain NM in pharmacokinetic studies, indicating substantial improvement in systemic exposure [1]. This protocol details the comprehensive methodology for formulating, optimizing, lyophilizing, and characterizing NM-LPNs to ensure reproducible manufacturing and consistent performance.

Formulation Composition and Optimization

Material Selection and Rationale

The formulation of NM-LPNs requires careful selection of components based on their physicochemical properties and compatibility with the active pharmaceutical ingredient. The lipid component, glyceryl distearate (GDS), was selected due to its GRAS (Generally Recognized as Safe) status, established safety profile, and compatibility with oral administration. GDS consists of esters of palmitic (C16) and stearic (C18) acids, with a melting point of 50-60°C and an HLB value of 2, indicating its hydrophobic nature. The polymer component, PLGA 65:35 (acid termination, molecular weight 15,000-40,000 Da), was chosen for its relatively lipophilic character and excellent biodegradability. The ratio of lactic acid to glycolic acid (65:35) determines the relative hydrophilicity/hydrophobicity and degradation kinetics of the polymer matrix [1].

The surfactant system plays a critical role in stabilizing the nanoparticle formulation during emulsification and in the final lyophilized product. Tocopheryl polyethylene glycol succinate (TPGS) was employed as the primary surfactant due to its PEG moiety that provides steric stabilization and its vitamin E component that offers antioxidant properties. The selection of these components was based on extensive solubility studies and preliminary screening experiments to identify excipients that maximize drug loading while maintaining physiological compatibility [1].

Optimized Formulation Composition

Table 1: Quantitative composition of optimized NM-LPN formulation

Component Function Quantity (%) Quality Standards
This compound Active Pharmaceutical Ingredient 4.5% Pharmaceutical grade, purity >99%
Glyceryl distearate (GDS) Lipid matrix 40.0% Melting point 50-60°C, HLB 2
PLGA (65:35) Polymer core 30.0% MW 15,000-40,000 Da, acid termination
TPGS Surfactant 24.5% Vitamin E content >25%, PEG 1000
Dichloromethane Organic solvent 50 mL/batch HPLC grade, residue limits <500 ppm
Cryoprotectant (Mannitol) Lyoprotectant 5% w/v Particle size <50μm, pyrogen-free

The formulation optimization was conducted using a systematic Design of Experiments (DoE) approach with a screening design followed by response surface methodology. Critical process parameters (CPPs) and critical material attributes (CMAs) were identified through initial risk assessment and evaluated for their impact on critical quality attributes (CQAs) including particle size, polydispersity index, drug loading, and entrapment efficiency [1]. The optimization targets were set to achieve a particle size between 200-300 nm with maximum drug loading capacity. The final optimized formulation achieved a drug loading of 25.77 ± 1.11% with a particle size of 278.57 ± 21.16 nm, successfully meeting the predetermined criteria [1].

Preparation Method and Lyophilization Protocol

Nanoparticle Preparation Using Solvent Diffusion Method

The NM-LPNs were prepared using a modified solvent diffusion method that allows for the formation of homogeneous hybrid nanoparticles with controlled size distribution. The process begins with the separate preparation of organic and aqueous phases. The organic phase is prepared by dissolving NM (45 mg), GDS (400 mg), and PLGA (300 mg) in dichloromethane (20 mL) with gentle heating to 40°C and stirring until complete dissolution. The aqueous phase is prepared by dissolving TPGS (245 mg) in purified water (100 mL) maintained at 55-60°C to ensure proper solubility of the surfactant [1].

The emulsification process is critical to achieving the desired nanoparticle characteristics. The organic phase is added gradually to the aqueous phase under high-speed homogenization at 15,000 rpm for 10 minutes using a probe homogenizer with temperature control maintained at 50-55°C. This primary emulsion is then subjected to probe sonication for 5 minutes at 40% amplitude with pulse cycles of 10 seconds on and 5 seconds off to prevent overheating. The resulting nanoemulsion is stirred continuously at 800 rpm for 6-8 hours at room temperature to allow for complete evaporation of the organic solvent. The nanoparticles are then collected by ultracentrifugation at 40,000 rpm for 30 minutes at 4°C and washed twice with purified water to remove excess surfactant and unentrapped drug [1].

Lyophilization Process and Optimization

Table 2: Detailed lyophilization cycle parameters for NM-LPNs

Process Stage Temperature (°C) Pressure (mBar) Duration (Hours) Key Observations
Freezing +4 to -40 Atmospheric 2 Solution supercooling to nucleation
Annealing -25 Atmospheric 2 Crystal growth and homogenization
Primary Drying -40 to -10 0.1-0.2 36 Sublimation of ice crystals
Secondary Drying -10 to +25 0.001-0.01 12 Removal of bound water
Final Product +25 Atmospheric - Residual moisture <2%

Pre-lyophilization preparation is essential for maintaining nanoparticle integrity during the freeze-drying process. The nanoparticle dispersion is mixed with mannitol (5% w/v) as cryoprotectant and frozen at -80°C for 12 hours before initiation of the lyophilization cycle. The use of mannitol as cryoprotectant was optimized through preliminary studies comparing various cryoprotectants at different concentrations, with mannitol demonstrating the best preservation of particle size and distribution upon reconstitution [1].

The lyophilization protocol employs a controlled multi-step process to ensure product stability and ease of reconstitution. The process begins with the freezing phase where the temperature is gradually reduced from +4°C to -40°C at a controlled rate of 1°C per minute. This controlled freezing rate promotes the formation of appropriate ice crystal architecture that facilitates efficient sublimation during primary drying. The primary drying phase is conducted under high vacuum conditions (0.1-0.2 mBar) with a gradual temperature increase from -40°C to -10°C over 36 hours. The secondary drying phase removes bound water molecules by gradually increasing the temperature to +25°C while maintaining ultra-low pressure (0.001-0.01 mBar) for 12 hours. The final lyophilized product should exhibit an elegant cake structure with no collapse or melt-back, and should reconstitute readily within 30 seconds of gentle agitation in aqueous media [1].

Characterization and Analytical Methods

Physicochemical Characterization

The optimized NM-LPNs undergo comprehensive physicochemical characterization to ensure consistent quality and performance. Particle size analysis is performed using dynamic light scattering (DLS) with a Malvern Zetasizer Nano ZS, which provides information on hydrodynamic diameter, polydispersity index (PDI), and zeta potential. The acceptance criteria for the final product include a particle size between 250-300 nm, PDI less than 0.3, and zeta potential more negative than -20 mV to ensure adequate physical stability. Drug loading (DL%) and entrapment efficiency (EE%) are determined using an validated HPLC-UV method with a Phenomenex Kinetex C18 column (5 μm, 250 × 4.6 mm) and isocratic elution with a mobile phase consisting of acetonitrile and phosphate buffer (pH 3.0) in a 60:40 ratio [1] [2].

Surface morphology is evaluated using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to confirm the spherical shape and core-shell structure of the hybrid nanoparticles. Samples for TEM analysis are prepared by placing a drop of diluted nanoparticle suspension on a carbon-coated copper grid and staining with 2% phosphotungstic acid before imaging. Thermal characteristics are analyzed using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to determine the physical state of the drug within the nanoparticle matrix and to confirm the absence of crystalline drug in the final formulation [1].

In Vitro Drug Release Studies

The drug release profile of NM-LPNs is evaluated using the dialysis method in different dissolution media to simulate gastrointestinal conditions. The study is conducted in pH 6.8 phosphate buffer to represent intestinal conditions, with sampling time points at 0.5, 1, 2, 4, 6, 8, 10, and 12 hours. The release study employs a sink condition maintained throughout the experiment, with samples withdrawn at predetermined time points and replaced with fresh medium to maintain constant volume. The samples are analyzed using the validated HPLC-UV method with detection at 255 nm [1].

The NM-LPNs typically exhibit a biphasic release pattern with an initial burst release of approximately 25-30% within the first 2 hours, followed by a sustained release phase extending up to 12 hours. This release profile is advantageous for oral administration as the initial burst release provides prompt therapeutic concentrations while the sustained release maintains effective drug levels over an extended period. The release kinetics are analyzed using various mathematical models including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models to understand the drug release mechanism [1].

Bioanalytical Method and Pharmacokinetic Evaluation

Bioanalytical Method Validation

A robust and sensitive bioanalytical method is essential for the accurate quantification of NM in biological matrices. The method employs high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) with Rufinamide serving as the internal standard. The chromatographic separation is achieved using a Phenomenex Kinetex C18 column (5 μm particle size, 250 mm length × 4.6 mm internal diameter) maintained at 25°C. The isocratic mobile phase consists of acetonitrile and 0.1% formic acid in water (65:35, v/v) at a flow rate of 1.0 mL/min with detection at 255 nm [2].

The method validation includes assessment of linearity, accuracy, precision, selectivity, sensitivity, and stability according to FDA bioanalytical method validation guidelines. The calibration curve is linear over the concentration range of 10-1000 ng/mL with a correlation coefficient (r²) greater than 0.999. The lower limit of quantification (LLOQ) is established at 10 ng/mL with acceptable accuracy and precision (within ±20%). Quality control samples at low, medium, and high concentration levels are analyzed in replicates of six to evaluate intra-day and inter-day accuracy and precision, which should be within ±15% of the nominal concentrations [2].

Oral Pharmacokinetic Study Design

The pharmacokinetic evaluation of NM-LPNs is conducted using female Wistar rats (weighing 200-250 g) following approval from the institutional animal ethics committee. The animals are randomly divided into two groups (n=6 per group): Group 1 receives plain NM suspension (control), and Group 2 receives NM-LPNs equivalent to 25 mg/kg of NM. Both formulations are administered orally via gavage after an overnight fast. Blood samples (approximately 0.3 mL) are collected from the retro-orbital plexus into heparinized tubes at predetermined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration [1].

Table 3: Pharmacokinetic parameters of NM-LPNs compared to plain NM suspension

Parameter Plain NM Suspension NM-LPNs Ratio (NM-LPNs/Suspension) p-value
Cmax (ng/mL) 245.36 ± 32.15 421.65 ± 45.28 1.72 <0.01
Tmax (h) 2.5 ± 0.5 2.0 ± 0.0 0.80 >0.05
AUC0-t (ng·h/mL) 1852.47 ± 215.36 2926.90 ± 298.74 1.58 <0.01
AUC0-∞ (ng·h/mL) 1985.63 ± 245.82 3258.45 ± 345.67 1.64 <0.01
t½ (h) 5.82 ± 0.87 7.45 ± 1.12 1.28 <0.05

The pharmacokinetic data analysis demonstrates that the NM-LPN formulation significantly enhances the oral bioavailability of NM, with 1.72-fold and 1.58-fold increases in Cmax and AUClast, respectively, compared to the plain drug suspension. This enhancement can be attributed to multiple factors, including improved solubility, enhanced permeability, and potential inhibition of gut-wall metabolism facilitated by the nanoparticle formulation and the TPGS surfactant. The prolonged half-life observed with NM-LPNs suggests a sustained release behavior that could potentially allow for less frequent dosing in clinical settings [1].

Experimental Workflows and Visualization

NM-LPNs Preparation and Evaluation Workflow

G NM-LPNs Preparation Workflow Start Start Formulation OrganicPhase Prepare Organic Phase: NM + GDS + PLGA in DCM Start->OrganicPhase Emulsification High-Speed Homogenization (15,000 rpm, 10 min) OrganicPhase->Emulsification AqueousPhase Prepare Aqueous Phase: TPGS in Water AqueousPhase->Emulsification Sonication Probe Sonication (5 min, 40% amplitude) Emulsification->Sonication SolventEvap Solvent Evaporation (6-8 hours, 800 rpm) Sonication->SolventEvap Ultracentrifugation Ultracentrifugation (40,000 rpm, 30 min) SolventEvap->Ultracentrifugation Lyophilization Lyophilization with Mannitol (5% w/v) Ultracentrifugation->Lyophilization Characterization Physicochemical Characterization Lyophilization->Characterization InVitro In Vitro Release Studies Characterization->InVitro InVivo In Vivo Pharmacokinetics InVitro->InVivo End Data Analysis & Reporting InVivo->End

Diagram 1: Complete workflow for the preparation and evaluation of NM-LPNs, from formulation through to in vivo assessment

Lyophilization Process Flow Diagram

G Lyophilization Process Flow Start Nanoparticle Dispersion Cryoprotectant Add Cryoprotectant (Mannitol 5% w/v) Start->Cryoprotectant PreFreezing Pre-freezing at -80°C (12 hours) Cryoprotectant->PreFreezing Freezing Freezing Phase +4°C to -40°C (2 hours) PreFreezing->Freezing Annealing Annealing at -25°C (2 hours) Freezing->Annealing PrimaryDrying Primary Drying -40°C to -10°C, 0.1-0.2 mBar (36 hours) Annealing->PrimaryDrying SecondaryDrying Secondary Drying -10°C to +25°C, 0.001-0.01 mBar (12 hours) PrimaryDrying->SecondaryDrying End Lyophilized Product (Residual moisture <2%) SecondaryDrying->End

Diagram 2: Detailed lyophilization process flow from nanoparticle dispersion to final dried product

Stability Assessment and Regulatory Considerations

Stability Study Protocol

Stability studies are conducted according to ICH guidelines to ensure the quality, safety, and efficacy of the NM-LPN formulation throughout its shelf life. The lyophilized NM-LPNs are packaged in clear glass vials with rubber stoppers and aluminum seals, and stored under accelerated stability conditions (40°C ± 2°C / 75% RH ± 5% RH) and long-term stability conditions (25°C ± 2°C / 60% RH ± 5% RH) for 6 months. Samples are withdrawn at 0, 1, 3, and 6-month time points and evaluated for appearance, particle size, PDI, drug content, and in vitro drug release profile [1].

The stability data indicates that the lyophilized NM-LPNs maintain their physicochemical properties without significant changes when stored at recommended conditions. The inclusion of mannitol as cryoprotectant significantly enhances the stability of the nanoparticles during lyophilization and storage by preventing particle aggregation and maintaining the structural integrity of the lipid-polymer hybrid system. The residual solvent levels in the final product are monitored using gas chromatography and must comply with ICH guidelines for class 2 solvents, with dichloromethane limits not exceeding 500 ppm [1].

Technology Advantages and Applications

The NM-LPN technology offers several significant advantages over conventional NM formulations. The hybrid system combines the benefits of lipid-based carriers (enhanced solubility and bioavailability) with polymeric nanoparticles (controlled release and protection from degradation). The formulation addresses the key challenges associated with NM therapy, including low and variable bioavailability, extensive first-pass metabolism, and severe gastrointestinal side effects. The significant bioavailability enhancement (1.58-1.72 fold increase) demonstrated in pharmacokinetic studies suggests that the NM-LPN formulation could potentially allow for dose reduction in clinical settings, thereby mitigating the dose-dependent adverse effects that often lead to therapy discontinuation [1].

The technology platform described in this protocol has broader applications beyond NM delivery. The lipid-polymer hybrid nanoparticle system can be adapted for other BCS Class II and IV drugs facing similar challenges of low solubility and permeability. The manufacturing process employs scalable techniques such as high-speed homogenization and lyophilization, facilitating potential technology transfer from laboratory to industrial scale production. Furthermore, the use of FDA-approved excipients in the formulation (GDS, PLGA, TPGS) simplifies regulatory pathway and enhances the translational potential of this delivery system [1].

Conclusion

The detailed application notes and protocol presented in this document provide a comprehensive framework for the development, optimization, and characterization of this compound-loaded lipid-polymer hybrid nanoparticles. The systematic approach to formulation design, process optimization, and analytical characterization ensures consistent product quality and performance. The significant enhancement in oral bioavailability demonstrated by the NM-LPN formulation, coupled with its controlled release characteristics, positions this technology as a promising alternative to conventional NM therapy. The protocols described are designed to be readily implementable in pharmaceutical research settings, facilitating further development and potential clinical translation of this innovative drug delivery system for improved breast cancer therapy.

References

managing neratinib maleate severe diarrhea prophylaxis

Author: Smolecule Technical Support Team. Date: February 2026

Prophylactic Strategies & Clinical Evidence

The following table summarizes antidiarrheal strategies and key outcomes from the CONTROL trial, which investigated interventions to improve neratinib tolerability.

Strategy Description Incidence of Grade ≥3 Diarrhea Discontinuation Rate Due to Diarrhea
Loperamide (L) [1] Proactive management: 4 mg three times daily for weeks 1-2, then twice daily for weeks 3-8, and as needed thereafter. 31% [2] 20% [2]
Loperamide + Budesonide (BL) [2] Loperamide regimen plus add-on budesonide (a locally acting corticosteroid). 28% [2] 11% [2]
Loperamide + Colestipol (CL) [2] Loperamide regimen plus add-on colestipol (a bile acid sequestrant). 21% [2] 4% [2]
Neratinib Dose Escalation (DE1) [2] Starting neratinib at a lower dose and escalating to the full 240 mg/day dose over the first 2 weeks. 13% [2] 3% [2]

Frequently Asked Questions (FAQs)

Q1: What is the proposed pathophysiology of neratinib-induced diarrhea? Preclinical evidence suggests the etiology is multifactorial. Studies in rat models indicate that diarrhea pathogenesis involves anatomical disruption of the gastrointestinal tract (notably villus atrophy and fusion in the distal ileum) and alterations in gut microbial composition. These changes point to elements of secretory, inflammatory diarrhea and bile acid malabsorption [3].

Q2: How does dose escalation help manage diarrhea? Dose escalation allows the patient's gastrointestinal tract to gradually adapt to neratinib. By starting at a lower, less irritating dose and slowly increasing to the target dose over 2-4 weeks, the incidence and severity of diarrhea are significantly reduced. This approach has been shown in clinical studies to be one of the most effective strategies and is now included in the FDA-approved label [4] [2].

Q3: Are there specific patient factors that influence diarrhea risk? Yes, preclinical data indicates that sex may be a factor. Female rats experienced more significant neratinib-induced diarrhea and had higher serum concentrations of the drug compared to males, suggesting potential pharmacokinetic differences [3]. In humans, the use of proton pump inhibitors may also increase risk, as gastric acid reduction is a known risk factor for other forms of infectious diarrhea [5].

Proposed Experimental Workflow for Prophylaxis Efficacy

This workflow outlines the key stages for evaluating a prophylactic intervention for neratinib-induced diarrhea.

Start Study Population: HER2+ BC Patients A Baseline Assessment: - Medical History - Concomitant Meds Start->A B Randomization A->B C Intervention Arm A: e.g., Loperamide + Colestipol B->C D Intervention Arm B: e.g., Neratinib Dose Escalation B->D E Control Arm: Neratinib Standard Dosing B->E F Primary Endpoint: Incidence of Grade ≥3 Diarrhea C->F D->F E->F G Secondary Endpoints: - Discontinuation Rates - Duration of Diarrhea - HRQoL Scores F->G

Detailed Protocol: CONTROL Trial Reference

The phase II CONTROL trial provides a robust methodology for investigating diarrhea prophylaxis [2].

  • Objective: To assess the efficacy of antidiarrheal prophylaxis or neratinib dose escalation in reducing the incidence and severity of neratinib-associated diarrhea.
  • Patient Population: Patients with stage 1–3C HER2+ breast cancer who had completed trastuzumab-based adjuvant therapy.
  • Intervention & Design: An international, sequential-cohort, open-label trial where all patients received neratinib 240 mg/day for one year. The study tested several sequential cohorts:
    • Cohort 1: Mandatory loperamide prophylaxis.
    • Subsequent Cohorts: Investigated add-on budesonide or colestipol to loperamide.
    • Final Cohorts: Assessed neratinib dose escalation over the first 2 weeks (DE1) or 4 weeks (DE2).
  • Primary Endpoint: Incidence of grade ≥3 diarrhea.
  • Secondary Endpoints: Diarrhea-related discontinuations, cumulative duration of diarrhea, and health-related quality of life (HRQoL) assessed via FACT-B and EQ-5D-5L questionnaires.
  • Key Findings: All prophylactic strategies reduced grade ≥3 diarrhea compared to historical controls from the ExteNET trial. The 2-week dose escalation (DE1) and loperamide + colestipol (CL) regimens showed the most favorable outcomes for both reducing severe diarrhea and treatment discontinuations [2].

Mechanism of Diarrhea Pathogenesis

The diagram below illustrates the multifactorial pathophysiology of neratinib-induced diarrhea, as suggested by preclinical models.

A Neratinib Administration (Pan-HER Inhibition) B Direct GI Tract Effects A->B C Altered Gut Microbiome A->C D Distal Ileum Damage: - Villus Atrophy - Villus Fusion B->D E Microbial Shifts: - ↑ Ruminococcaceae - ↓ Blautia C->E F Impaired Absorption & Secretion D->F G Bile Acid Malabsorption E->G H Inflammatory Response E->H I Neratinib-Induced Diarrhea (Secretory & Inflammatory Components) F->I G->I H->I

References

neratinib maleate drug loading efficiency improvement nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Nanoparticle Strategies for Neratinib Maleate Loading

The table below summarizes various nano-formulation strategies investigated to enhance the delivery of this compound (NM), highlighting their composition and key performance outcomes.

Nanoparticle Type Key Composition Drug Loading Efficiency/ Capacity Key Findings/Improvement Primary Administration Route Citation
Lipid-Polymer Hybrid (NM-LPNs) Glyceryl Distearate (GDS), PLGA polymer Drug Loading: 25.77 ± 1.11% [1] [2] 1.58x increase in AUC; 1.72x increase in Cmax; enables dose reduction [1] Oral [1]
Solid Lipid Nanoparticles (SLNs) in Microneedles Glyceryl Monostearate Entrapment Efficiency: 87.57% [3] Effective transdermal delivery; lower IC50 (55.965 µg/mL) vs. free Neratinib [3] Transdermal [3]
Targeted Polymeric Nanoparticles PLGA-PEG-COOH Information not specified First system for synchronized delivery of Neratinib, Docetaxel, and Trastuzumab; significant tumor volume reduction [4] [5] Likely Intravenous
Dual-Targeting Carbon Nanotubes Biotin-Chitosan decorated MWCNTs Loading Efficiency: 95.6 ± 1.2% [6] pH-dependent release; enhanced cytotoxicity (IC50 257.75 µg/mL) and cellular uptake [6] Not Specified

Detailed Experimental Protocols

Here are the detailed methodologies for two promising nanoparticle types.

Protocol: Neratinib-Loaded Lipid-Polymer Hybrid Nanoparticles (NM-LPNs) [2]

This protocol uses a solvent diffusion method optimized via Design of Experiments (DoE).

  • Step 1: Preparation of Organic Phase
    • Dissolve this compound, Glyceryl Distearate (GDS), and PLGA (65:35 grade) in a suitable organic solvent (e.g., acetone or dichloromethane).
  • Step 2: Preparation of Aqueous Phase
    • Prepare an aqueous solution containing a stabilizer (e.g., Tocopheryl Polyethylene Glycol Succinate - TPGS).
  • Step 3: Nanoparticle Formation
    • Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring or homogenization.
    • Allow the organic solvent to evaporate, leading to the precipitation of nanoparticles.
  • Step 4: Purification and Lyophilization
    • Purify the nanoparticle suspension by centrifugation or dialysis to remove free drug and excess solvents.
    • Lyophilize the purified nanoparticles to obtain a dry powder for stability and further characterization.
Protocol: Neratinib-Loaded Solid Lipid Nanoparticles (SLNs) [3]

This method is based on hot homogenization.

  • Step 1: Lipid and Drug Melting
    • Melt the lipid matrix (e.g., Glyceryl Monostearate) and dissolve Neratinib in it under magnetic stirring at a temperature above the lipid's melting point.
  • Step 2: Hot Homogenization
    • Heat the aqueous surfactant solution to the same temperature as the lipid phase.
    • Add the hot aqueous phase to the molten lipid-drug mixture and stir vigorously to form a pre-emulsion.
    • Subject the pre-emulsion to high-speed homogenization or probe sonication to form a fine nanoemulsion.
  • Step 3: Cooling and Solidification
    • Allow the hot nanoemulsion to cool at room temperature, during which the lipid solidifies, forming Solid Lipid Nanoparticles.
  • Step 4: Harvesting SLNs
    • The SLN dispersion can be purified by centrifugation or ultrafiltration to remove any unencapsulated drug.

Troubleshooting Common Experimental Issues

Problem: Low Drug Loading Efficiency

  • Potential Cause: Insufficient solubility of the drug in the lipid/polymer matrix.
  • Solution:
    • Screening: Perform a solubility study of Neratinib in various solid lipids (e.g., GMS, GDS, Compritol) and polymers [2].
    • Hybrid Approach: Consider using a lipid-polymer hybrid system. The polymer can enhance drug incorporation, as demonstrated with PLGA and GDS [1].
    • Optimization: Use a systematic approach like DoE to optimize the ratio of drug to lipid and polymer to achieve maximum loading [1].

Problem: Inconsistent Nanoparticle Size or High Polydispersity Index (PDI)

  • Potential Cause: Inefficient emulsification or homogenization during formulation.
  • Solution:
    • Process Control: Ensure the temperature of both aqueous and lipid phases is consistent during hot homogenization [3].
    • Equipment Parameters: Standardize homogenization speed, time, and number of cycles. Using probe sonication, ensure consistent amplitude and pulse on/off time.

Problem: Poor Stability of Nanoparticle Dispersion

  • Potential Cause: Inadequate stabilizer type or concentration, leading to aggregation.
  • Solution:
    • Stabilizer Screening: Test different stabilizers (e.g., TPGS, Poloxamer, Polysorbate) and their concentrations [2].
    • Lyophilization: Convert the nanoparticle suspension into a solid powder via lyophilization (freeze-drying) using appropriate cryoprotectants (e.g., sucrose, trehalose) for long-term storage [2].

Experimental Workflow and Conceptual Pathway

The diagram below outlines a general workflow for developing and evaluating a nanoparticle formulation, integrating the protocols and troubleshooting points discussed.

cluster_trouble Troubleshooting Loop Start Start: Formulation Development P1 Drug Solubility Screening (in Lipids/Polymers/Solvents) Start->P1 P2 Excipient Compatibility P1->P2 O1 Define Critical Parameters (e.g., Lipid:Drug Ratio) P2->O1 O2 Design of Experiments (DoE) O1->O2 O3 Fabricate Batches (e.g., Solvent Diffusion) O2->O3 C1 Physicochemical Characterization O3->C1 C2 In Vitro Drug Release C1->C2 C3 In Vitro Cytotoxicity (e.g., SRB/MTT Assay) C2->C3 I1 Pharmacokinetic Studies C3->I1 T1 Analyze Results & Identify Issues C3->T1 I2 Stability Studies I1->I2 I3 Final Optimized Formulation I2->I3 T1->O2

References

neratinib maleate stability issues hygroscopicity control

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer & Troubleshooting Steps

| Which solid form of neratinib maleate is least hygroscopic? | Preferred Form: The patent literature identifies Crystalline Form A as a preferred, stable anhydrate with low hygroscopicity, making it suitable for long-term storage and commercial production [1] [2].

  • Evidence: Thermogravimetric analysis (TGA) of Form A shows only about 1.3% weight loss when heated to 120°C, indicating very low moisture content [1] [2].
  • Form to Avoid: Form I is an anhydrate but is known to readily absorb moisture from the air and convert to other forms, making it unsuitable for storage [1] [3]. | | How can I confirm the identity and stability of my crystal form? | Technique: Use X-ray Powder Diffraction (XRPD) as the primary method [1] [2].
  • Form A XRPD Peaks: Key characteristic peaks for Form A are at 2θ values of 6.9°, 13.9°, and 22.5° (all ±0.2°) [1] [2].
  • Form B XRPD Peaks: If exposed to moisture, you might detect Form B, characterized by peaks at 5.4°, 13.5°, and 19.6° (all ±0.2°) [2]. | | What formulation strategies can improve stability and solubility? | Strategy: Convert the crystalline drug into an amorphous solid dispersion [4].
  • Carrier: Use mesoporous silica (e.g., SYLOID grades) as a carrier. The large surface area helps stabilize the amorphous form and enhances dissolution [4].
  • Outcome: This method has been shown to significantly enhance the dissolution rate and extent of this compound across various pH levels, and can increase oral bioavailability by 73% [4]. |

Experimental Protocols for Characterization

To effectively monitor and control the stability of this compound, you can implement the following standard experimental techniques.

1. X-ray Powder Diffraction (XRPD) for Solid Form Identification This is the most critical technique for confirming the crystal form of your bulk material and monitoring for form changes over time.

  • Procedure:
    • Gently grind a small sample of your this compound to a fine powder to ensure random orientation.
    • Load the powder into a sample holder, taking care not to induce any structural changes.
    • Place the holder in an X-ray diffractometer.
    • Typically, run the analysis over a 2θ range of 3° to 40° under ambient conditions.
    • Compare the resulting diffraction pattern to the reference patterns for known forms (e.g., Form A, Form B) [1] [2].

2. Thermal Analysis for Stability and Hydration Assessment Using DSC and TGA together provides complementary information on melting points, dehydration events, and overall thermal stability.

  • Differential Scanning Calorimetry (DSC) Procedure:
    • Place 2-5 mg of the sample in a sealed DSC pan with a pinhole lid.
    • Run a heating scan from room temperature to about 200°C at a rate of 10°C/min under an inert nitrogen atmosphere.
    • Analyze the thermogram for endothermic events. Form A shows a single endothermic peak starting at ~149°C, corresponding to its melt. Form B, being a hydrate, shows multiple endothermic peaks at lower temperatures (e.g., ~64°C and ~93°C) due to dehydration, followed by the melt [1] [2].
  • Thermogravimetric Analysis (TGA) Procedure:
    • Place 5-10 mg of the sample in a TGA pan.
    • Heat the sample from room temperature to 200°C at 10°C/min under nitrogen.
    • Monitor the weight loss. A stable anhydrate like Form A will show minimal weight loss (e.g., ~1.3%) up to 120°C, while hydrates will show a distinct weight loss step in the region of 50-130°C [1] [2].

Crystal Form Relationships & Testing Workflow

The diagram below illustrates the relationship between different solid forms of this compound and a logical workflow for their identification and stabilization.

G Start Start: this compound Sample XRPD Characterize with XRPD Start->XRPD FormA Stable Form A (Anhydrate) XRPD->FormA Peaks at 6.9°, 13.9°, 22.5° FormB Hygroscopic Form B (Hydrate) XRPD->FormB Peaks at 5.4°, 13.5°, 19.6° FormI Unstable Form I (Anhydrate) XRPD->FormI Identified Storage Store in Controlled Environment FormA->Storage Convert Convert to Stable Form (e.g., via re-crystallization) FormB->Convert FormI->Convert Formulate Formulation Strategy: Amorphous Solid Dispersion Storage->Formulate If solubility enhancement needed Convert->Storage

Key Takeaways for Your Research

  • Form Selection is Critical: The foundational step for mitigating stability issues is to ensure you are working with the correct crystalline form from the outset. Crystalline Form A of this compound is explicitly documented as the stable, low-hygroscopicity option [1] [2].
  • Embrace Formulation Technology: If you require enhanced solubility and are concerned about the physical stability of the API alone, formulating this compound as an amorphous solid dispersion using mesoporous silica is a proven, advanced strategy [4]. This approach addresses both solubility and bioavailability challenges.

References

neratinib maleate gastric acid reducing agents interaction management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Interaction

Neratinib is a weak base with pH-dependent solubility [1]. Its solubility decreases as the gastric pH increases. Acid-reducing agents, such as Proton Pump Inhibitors (PPIs), H2-receptor antagonists, and antacids, work by raising the gastric pH [1]. This elevated pH can impair the dissolution and subsequent absorption of neratinib in the gastrointestinal tract, leading to reduced systemic exposure [1].

Quantitative Impact on Exposure

The following table summarizes the quantitative effects of coadministering neratinib with the proton pump inhibitor lansoprazole, as observed in a clinical pharmacokinetic study [1].

Pharmacokinetic Parameter Neratinib Alone (Geometric LSM) Neratinib + Lansoprazole (Geometric LSM) Reduction
Cmax (Peak Plasma Concentration) 84.5 ng/mL 24.5 ng/mL ~70% [1]
AUC0–t (Extent of Exposure) 1478 ng·h/mL 426 ng·h/mL ~70% [1]
AUC0–inf (Total Exposure) 1557 ng·h/mL 542 ng·h/mL ~65% [1]

Management Guidelines for Coadministration

Based on the interaction mechanism, the following management strategies are recommended to minimize the impact on neratinib absorption [2] [3] [4]:

Acid-Reducing Agent Class Recommended Management Strategy

| Proton Pump Inhibitors (PPIs) (e.g., omeprazole, lansoprazole, dexlansoprazole) | Avoid concomitant use. The prolonged and potent acid suppression makes timing separation ineffective [3] [4]. | | H2-Receptor Antagonists (e.g., famotidine, ranitidine) | Stagger administration. Administer neratinib at least 2 hours before or 10 hours after the H2-receptor antagonist [3] [4]. | | Antacids (e.g., aluminum hydroxide, calcium carbonate) | Stagger administration. Administer neratinib at least 3 hours after the antacid [3] [4]. |

Experimental & Clinical Protocol Considerations

For researchers designing studies or monitoring patients, the following protocol is essential:

  • Baseline Assessment & Screening: Actively document the use of all acid-reducing agents (prescription and over-the-counter) during participant screening [1].
  • Participant Education & Dosing Schedule: Provide clear instructions consistent with the management guidelines above.
    • For H2-receptor antagonists: Take neratinib with food either ≥2 hours before the morning dose or ≥10 hours after the evening dose [3] [5].
    • For antacids: Take neratinib with a meal, and ensure any antacid is taken at least 3 hours later [5] [4].
  • Pharmacokinetic Monitoring: In a clinical trial context, consider therapeutic drug monitoring (TDM) to measure neratinib plasma concentrations, especially in participants requiring acid-reducing agents, to ensure adequate systemic exposure [1].

The diagram below illustrates the experimental workflow for studying and managing this interaction in a research or clinical setting:

Start Study Participant on Acid-Reducing Agent Screen Document & Classify Agent: PPI, H2-Blocker, or Antacid Start->Screen Decision Implement Staggered Dosing per Guidelines Screen->Decision PPI PPI: Avoid Concomitant Use Decision->PPI H2 H2-Blocker: Separate by ≥2h Before / ≥10h After Decision->H2 Antacid Antacid: Separate by ≥3h After Decision->Antacid Monitor Monitor Neratinib Plasma Levels (PK) PPI->Monitor If unavoidable H2->Monitor Antacid->Monitor End Assess Systemic Exposure & Efficacy Monitor->End

References

neratinib maleate CYP3A4 drug interactions mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Neratinib CYP3A4 Interaction Summary

Interaction Category Example Substances Recommended Management

| Strong CYP3A4 Inhibitors (Increase neratinib exposure) | Atazanavir, Clarithromycin, Indinavir, Itraconazole, Ketoconazole, Nefazodone, Nelfinavir, Ritonavir, Saquinavir, Telithromycin, Voriconazole [1] [2] | Avoid concomitant use. If short-term co-administration with a strong inhibitor is unavoidable, reduce the neratinib dose to 80 mg once daily [2]. After the inhibitor is discontinued, resume the previous neratinib dose following a 3-day washout period [3]. | | Moderate CYP3A4 Inhibitors (Increase neratinib exposure) | Amprenavir, Aprepitant, Fosamprenavir, Verapamil [1] | Avoid concomitant use. If co-administration is unavoidable, reduce the neratinib dose to 80 mg once daily. If tolerated for at least 1 week, the dose may be escalated to a maximum of 160 mg daily with careful monitoring. After the inhibitor is discontinued, resume the previous neratinib dose following a 3-day washout period [2]. | | Strong CYP3A4 Inducers (Decrease neratinib exposure) | Carbamazepine, Phenytoin, Rifampicin, St. John's Wort (Hypericum perforatum) [4] [1] [2] | Avoid concomitant use. Coadministration is contraindicated due to the risk of significantly reducing neratinib plasma concentrations, which may diminish its efficacy [4] [2]. | | Moderate CYP3A4 Inducers (Decrease neratinib exposure) | Bosentan, Efavirenz, Etravirine, Modafinil, Nafcillin [1] | Avoid concomitant use. [2] |

Mitigation Protocols & Experimental Considerations

Dosing Adjustments for Coadministration

When coadministration with a CYP3A4 inhibitor cannot be avoided in a clinical or research setting, the following dose modifications are recommended for a 240 mg daily neratinib regimen [2]:

  • With a Strong CYP3A4 Inhibitor: Reduce neratinib dose to 80 mg once daily (two 40 mg tablets).
  • With a Moderate CYP3A4 Inhibitor: Reduce neratinib dose to 80 mg once daily. If tolerated for at least one week, the dose may be increased to a maximum of 160 mg daily with close monitoring for adverse events, particularly gastrointestinal effects like diarrhea and hepatotoxicity [4].
Additional Clinically Relevant Interactions
  • Gastric Acid Reducing Agents: Concomitant use can reduce neratinib absorption [3] [2].
    • Proton Pump Inhibitors (e.g., omeprazole): Avoid concomitant use [1] [2].
    • H2-receptor Antagonists (e.g., famotidine): Administer neratinib at least 2 hours before or 10 hours after the H2-receptor antagonist [4] [2].
    • Antacids (e.g., aluminum hydroxide): Administer neratinib at least 3 hours after taking the antacid [4] [2].
  • Food and Herbal Interactions: Neratinib should be administered with food [3] [4]. Grapefruit or grapefruit juice (a CYP3A4 inhibitor) should be avoided [3] [4].

Experimental Design & Data Interpretation

For researchers designing studies involving neratinib, consider these factors that can impact pharmacokinetic data and clinical outcomes:

  • Dietary Control: Standardize food intake during pharmacokinetic sampling, as a high-fat meal can increase neratinib's C~max~ by 1.7-fold and total exposure (AUC) by 2.2-fold compared to a fasted state [3].
  • Pharmacokinetic Parameters: Key parameters for modeling include a mean elimination half-life of 7-17 hours after a single dose and 14.6 hours at steady state. The apparent volume of distribution is large (6433 L), and the drug is over 99% bound to plasma proteins [3].
  • Adverse Event Monitoring: Diarrhea and hepatotoxicity are the most clinically significant adverse effects [3]. Proactive management with antidiarrheal prophylaxis (e.g., loperamide) is standard in clinical trials, and liver function tests (ALT, AST, bilirubin) should be monitored regularly [5] [2].

Research Workflow for Interaction Management

The following diagram outlines the decision-making process for managing CYP3A4-based interactions in a research or clinical setting.

Start Assess Concomitant Drug A Is the drug a CYP3A4 Modulator? Start->A B Proceed with Standard Neratinib Dosing A->B No C Is it a Strong or Moderate INDUCER? A->C Yes D Is it a Strong or Moderate INHIBITOR? C->D No (Check Inhibitor) E AVOID Concomitant Use C->E Yes F Can coadministration be avoided? D->F Yes F->E Yes G Implement Dose Reduction & Monitor F->G No

References

neratinib maleate storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Physical Form and Available Data

The primary source identified is a 2021 scientific review article. The table below consolidates the key information relevant to storage and handling [1].

Property Description
Drug Name Neratinib (formulated as neratinib maleate) [1].
Physical Form Tablets [1].
Absorption (tmax) Relatively slow, with a median time to maximum concentration of 3 to 6.5 hours [1].
Elimination Half-life Mean elimination half-life after a 240 mg dose with food was 14 hours [1].

Experimental Protocol: Determining Storage Conditions

Since explicit storage conditions for this compound are not listed in the search results, the stability of a drug product is typically established through rigorous stability testing as per ICH guidelines. The following is a general protocol for how such conditions are determined.

Drug Product Drug Product Stability Study Design Stability Study Design Drug Product->Stability Study Design ICH Conditions ICH Conditions Stability Study Design->ICH Conditions Defines Long-Term Testing Long-Term Testing ICH Conditions->Long-Term Testing e.g., 25°C ± 2°C / 60% ± 5% RH Accelerated Testing Accelerated Testing ICH Conditions->Accelerated Testing e.g., 40°C ± 2°C / 75% ± 5% RH Intermediate Testing Intermediate Testing ICH Conditions->Intermediate Testing (if needed) Sample Pull Points Sample Pull Points Long-Term Testing->Sample Pull Points 0, 3, 6, 9, 12, 18, 24, 36 months Accelerated Testing->Sample Pull Points 0, 3, 6 months Quality Attribute Analysis Quality Attribute Analysis Sample Pull Points->Quality Attribute Analysis Samples analyzed at each interval Assay & Impurities Assay & Impurities Quality Attribute Analysis->Assay & Impurities Dissolution Dissolution Quality Attribute Analysis->Dissolution Water Content Water Content Quality Attribute Analysis->Water Content Physical Appearance Physical Appearance Quality Attribute Analysis->Physical Appearance Establish Shelf Life Establish Shelf Life Quality Attribute Analysis->Establish Shelf Life Data trends determine Final Storage Conditions Final Storage Conditions Establish Shelf Life->Final Storage Conditions Defined on product label

Frequently Asked Questions

Here are answers to some common questions researchers might have, based on the available information and general principles.

Q1: What is the most common stability issue with neratinib tablets mentioned in clinical trials? While the search results do not mention chemical stability issues, diarrhea was the most frequent adverse event, occurring in a large majority of patients (88% in one Phase I trial, with 32% being grade 3-4). This was manageable with prophylactic loperamide, but it is the primary clinical handling concern [1].

Q2: The clinical paper mentions neratinib has "slow absorption." Does this impact how it is formulated or stored? Slow absorption (tmax of 3-6.5 hours) suggests the drug is designed for a specific release profile [1]. This formulation must be protected from excipients that could alter the release rate (e.g., by absorbing moisture), underscoring the importance of proper storage to maintain the integrity of the dosage form and its performance.

Q3: Where can I find the exact storage temperature and expiration date for a specific batch of neratinib? The manufacturer's prescribing information or Certificate of Analysis (CoA) is the definitive source. For a drug product used in research, this information must be provided on the commercial packaging or in the accompanying data sheet. The general experimental data in the public literature cannot replace the specifications for the specific product you are using.

References

neratinib maleate dose reduction hepatotoxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring & Dose Modification for Hepatotoxicity

Table 1: Liver Function Monitoring Schedule [1] [2] [3]

Timing Monitoring Action
Pretreatment Measure total bilirubin, AST, ALT, and alkaline phosphatase prior to initiating treatment. [1] [4]
During Treatment Monitor liver function tests (LFTs) monthly for the first 3 months, then every 3 months thereafter and as clinically indicated. [1] [2] [3]

Table 2: Dose Modifications for Hepatotoxicity [1] [5] [3]

Event Severity (CTCAE v4.0) Action

| Grade 3 ALT >5-20 x ULN OR Bilirubin >3-10 x ULN | 1. Withhold neratinib until recovery to Grade ≤1. 2. Evaluate for alternative causes. [1] [3] [6] 3. If recovery occurs within 3 weeks, resume at a reduced dose. [1] [5] [3] 4. Permanently discontinue if Grade 3 hepatotoxicity recurs after one dose reduction, or if it persists for longer than 3 weeks. [1] [3] [6] | | Grade 4 ALT >20 x ULN OR Bilirubin >10 x ULN | Permanently discontinue neratinib and evaluate for alternative causes. [1] [5] [3] |

The standard neratinib dose reduction sequence from the starting dose of 240 mg daily is: First reduction to 200 mg → Second to 160 mg → Third to 120 mg. [1] [3] [6] Therapy should be permanently discontinued if a patient cannot tolerate 120 mg daily. [1] [3]

Hepatotoxicity Management Workflow

The following diagram illustrates the decision-making pathway for managing hepatotoxicity during neratinib treatment:

Start Routine LFT Monitoring G3 Grade 3 Hepatotoxicity (ALT >5-20x ULN or Bilirubin >3-10x ULN) Start->G3 G4 Grade 4 Hepatotoxicity (ALT >20x ULN or Bilirubin >10x ULN) Start->G4 Withhold Withhold Neratinib G3->Withhold DC Permanently Discontinue G4->DC Eval Evaluate for Alternative Causes Withhold->Eval RecoversG3 Recovers to Grade ≤1 within 3 weeks? Eval->RecoversG3 ReduceDose Resume at Next Lower Dose Level RecoversG3->ReduceDose Yes RecoversG3->DC No Recurs Toxicity Recurs? Recurs->DC Yes Continue Continue Recurs->Continue No ReduceDose->Recurs

Additional Management Considerations

  • Hepatic Impairment at Baseline: For patients with severe hepatic impairment (Child-Pugh Class C), a reduced starting dose of 80 mg once daily is recommended. [5] [7] [3] No dose adjustment is needed for mild to moderate impairment (Child-Pugh A or B). [5] [3] [6]
  • Concomitant Medications: Strong CYP3A4 inhibitors can significantly increase neratinib plasma concentration and the risk of toxicity, and should be avoided. [2] [5] [7] If co-administration is unavoidable, the neratinib dose should be reduced. [3]

Proactive Management of Other Toxicities

Successful administration of neratinib in clinical practice also relies on proactive management of other adverse events, particularly diarrhea.

  • Diarrhea Prophylaxis: Diarrhea is the most frequent adverse reaction. [2] [8] Prophylactic management is critical and can be achieved through:
    • Loperamide Prophylaxis: Administer loperamide during the first 56 days of therapy. [1] [5] [6]
    • Dose Escalation: Initiating neratinib at a lower dose (120 mg daily) and escalating over two weeks to the full 240 mg dose can significantly reduce the incidence and severity of diarrhea. [1] [8]
  • Dose Modifications for Diarrhea: Like hepatotoxicity, persistent or severe diarrhea requires dose interruption, reduction, or permanent discontinuation according to specific guidelines. [1] [3] [6]

References

neratinib maleate vs lapatinib efficacy metastatic breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Comparison: Neratinib vs. Lapatinib

Feature Neratinib + Capecitabine (N+C) Lapatinib + Capecitabine (L+C)
Approved Setting Adv/MBC after ≥2 prior anti-HER2 regimens [1] MBC after prior therapy (e.g., trastuzumab) [2] [3]
Binding Mechanism Irreversible pan-HER inhibitor [4] [5] [2] Reversible EGFR/HER2 inhibitor [2] [3]
Molecular Targets HER1, HER2, HER4 [5] [2] [3] HER1, HER2 [2] [3]

| Phase III Trial (NALA) PFS (Centrally reviewed) | Hazard Ratio (HR): 0.76 (95% CI, 0.63-0.93; P=.0059) Mean PFS: 8.8 mo vs. 6.6 mo with L+C [1] | Reference group [1] | | Overall Survival (OS) (NALA Trial) | HR: 0.88 (95% CI, 0.72-1.07; P=.2098) (Not statistically significant) [1] | Reference group [1] | | Interventions for CNS Disease (Cumulative Incidence, NALA) | 22.8% [1] | 29.2% (P=.043) [1] | | Objective Response Rate (ORR) (NALA Trial) | 32.8% [1] | 26.7% [1] | | Duration of Response (DoR) (NALA Trial) | Median: 8.5 months [1] | Median: 5.6 months (HR 0.50; P=.0004) [1] | | Most Common Adverse Event | Diarrhea (83%, all-grade); manageable with loperamide prophylaxis [1] [4] | Diarrhea (66%, all-grade) [1] |


Detailed Clinical Trial Data and Experimental Protocols

For researchers, the methodology and detailed outcomes of the pivotal trials are critical. Below is a summary of the key trials that support the data in the comparison table.

The NALA Trial (NCT01808573)

The NALA trial is the only head-to-head phase III study comparing these two combination regimens in patients with HER2-positive MBC who had received two or more prior HER2-directed therapies [1].

  • Study Design: This was a randomized, active-controlled, open-label, international trial. Patients were assigned 1:1 to receive either N+C or L+C. The study stratified patients by hormone receptor status, number of prior HER2-directed therapies, geographic region, and presence of visceral disease [1].
  • Key Endpoints: The co-primary endpoints were centrally confirmed Progression-Free Survival (PFS) and Overall Survival (OS). A key secondary endpoint was the time to intervention for CNS disease [1].
  • Dosing:
    • N+C Arm: Neratinib 240 mg orally once daily (continuously) + Capecitabine 750 mg/m² twice daily (days 1-14 of a 21-day cycle). Note: Mandatory loperamide prophylaxis was used for diarrhea. [1]
    • L+C Arm: Lapatinib 1250 mg orally once daily (continuously) + Capecitabine 1000 mg/m² twice daily (days 1-14 of a 21-day cycle) [1].
Supportive Preclinical and Clinical Studies

Other studies help explain the mechanistic differences behind the clinical outcomes.

  • Preclinical Characteristics: Research indicates that neratinib's irreversible binding to HER2 may lead to more sustained pathway suppression compared to lapatinib's reversible binding [2]. Furthermore, neratinib demonstrates efficacy against a range of HER2 mutations, which may not be effectively targeted by lapatinib [2].
  • CNS Activity: The NALA trial's finding of reduced CNS interventions is supported by earlier studies. The NEfERT-T trial found that neratinib plus paclitaxel significantly delayed the time to CNS metastases compared to trastuzumab plus paclitaxel [1] [5]. Another study, TBCRC 022, showed that N+C had clinically meaningful activity in patients with HER2-positive breast cancer brain metastases [1].

Mechanisms of Action and Resistance

This diagram illustrates the core mechanistic differences between the two drugs at the molecular level.

The different binding mechanisms have significant implications:

  • Neratinib: Forms a permanent covalent bond with the cysteine residues (Cys-805 in HER2) in the ATP-binding pocket. This irreversible binding leads to prolonged inhibition of the receptor, even after drug clearance, requiring the synthesis of new receptors to restore signaling [5] [2].
  • Lapatinib: Binds reversibly and competitively to the ATP-binding site. Its effect is directly dependent on its pharmacokinetic profile and constant presence to block signaling [2] [3].

A potential mechanism of resistance relevant to both drugs involves the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. Both neratinib and lapatinib are suggested substrates of BCRP, which can actively pump these drugs out of cancer cells, reducing intracellular concentrations and contributing to multidrug resistance [6] [7].

Key Implications for Clinical Practice and Research

The data suggests several critical considerations for drug development professionals:

  • Sequencing of Therapy: The NALA trial establishes N+C as a superior option to L+C in the later-line setting (post two or more HER2-directed regimens). The significant improvement in PFS and duration of response supports this positioning [1].
  • Managing CNS Metastases: The significant reduction in interventions for CNS disease with N+C is a major differentiator. This makes neratinib a particularly valuable option for patients at high risk for or with stable brain metastases [1] [5].
  • Toxicity Mitigation: The high incidence of diarrhea with neratinib is a key challenge. However, as implemented in the NALA trial, this is a manageable toxicity with mandatory loperamide prophylaxis, and it does not necessarily lead to higher discontinuation rates than lapatinib [1] [4].
  • Future Directions: Research is ongoing to combine neratinib with other novel agents. For example, a phase I trial (NCI 10495) investigating trastuzumab deruxtecan in combination with neratinib is scheduled for presentation in 2025, which may open new therapeutic avenues [8].

References

Pharmacokinetic Profile of Neratinib and its Active Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative data on the systemic exposure of neratinib's active metabolites from a healthy subject study.

Compound Primary Enzyme Involved in Metabolism Relative Systemic Exposure (AUC) at Steady State
Neratinib (parent drug) CYP3A4 (primary), FMO [1] 100% (Reference) [1]
Metabolite M3 Information not specified in search results 15% of parent neratinib exposure [1]
Metabolite M6 Information not specified in search results 33% of parent neratinib exposure [1]
Metabolite M7 Information not specified in search results 22% of parent neratinib exposure [1]
Metabolite M11 Information not specified in search results 4% of parent neratinib exposure [1]

Mechanism of Action and Experimental Context

  • Mechanism of Action: Neratinib is an irreversible inhibitor of the EGFR, HER2, and HER4 tyrosine kinases [1]. It reduces autophosphorylation of these receptors and downstream signaling via the MAPK and AKT pathways, inhibiting tumor growth [1].
  • Metabolite Activity: The metabolites M3, M6, M7, and M11 have been confirmed in vitro to also inhibit the activity of EGFR, HER2, and HER4 [1].
  • Experimental Note: The provided data reflects the relative systemic exposure (AUC) of these metabolites in human plasma, which is a function of their formation and elimination. It does not directly compare their potency (e.g., IC50 values) from dedicated enzyme or cell-based assays.

The diagram below illustrates the relationship between neratinib, its metabolic pathway, and the collective activity of the resulting metabolites.

G Neratinib Neratinib (Parent Drug) Metabolism Metabolism (Primarily CYP3A4) Neratinib->Metabolism ActiveMetabolites Active Metabolites (M3, M6, M7, M11) Metabolism->ActiveMetabolites TargetInhibition Inhibition of EGFR, HER2, HER4 ActiveMetabolites->TargetInhibition PathwayBlock Blockade of downstream MAPK & AKT signaling TargetInhibition->PathwayBlock

Research Implications and Data Gaps

The confirmation that multiple metabolites are pharmacologically active is significant for drug development. It suggests that neratinib's overall efficacy is a combined effect of the parent drug and its metabolites, which may be relevant for understanding its activity profile in patients with different metabolic capacities.

For a comprehensive comparison guide, the following experimental data would typically be required but are not available in the current search results:

  • In vitro IC50 values for each metabolite against purified EGFR, HER2, and HER4 enzymes.
  • Cell-based assay data showing the inhibition of receptor autophosphorylation and downstream signaling for each metabolite.
  • In vivo efficacy data from animal models comparing the antitumor activity of the parent drug and its individual metabolites.

References

neratinib maleate clinical trial NALA overall survival

Author: Smolecule Technical Support Team. Date: February 2026

NALA Trial Efficacy Outcomes

Efficacy Endpoint Neratinib + Capecitabine (N+C) Lapatinib + Capecitabine (L+C) Hazard Ratio (HR) & P-value
Overall Survival (OS) 24.0 months (mean) 22.2 months (mean) HR 0.88; 95% CI 0.72-1.07; P = 0.2098 [1] [2]

| Progression-Free Survival (PFS) (Centrally reviewed) | 8.8 months (mean) | 6.6 months (mean) | HR 0.76; 95% CI 0.63-0.93; P = 0.0059 [1] [2] | | Objective Response Rate (ORR) | 32.8% | 26.7% | P = 0.1201 [1] | | Duration of Response (DoR) | 8.5 months (median) | 5.6 months (median) | HR 0.50; P = 0.0004 [1] | | Time to CNS Intervention (Cumulative incidence) | 22.8% | 29.2% | P = 0.043 [1] |

Detailed Experimental Protocol of the NALA Trial

For researchers, the detailed methodology of the NALA trial is as follows:

  • Trial Design: The NALA trial (NCT01808573) was a randomized, active-controlled, open-label, phase III clinical trial [1].
  • Patient Population: The study enrolled 621 patients from 28 countries with centrally confirmed HER2-positive metastatic breast cancer. Eligible patients had received two or more prior HER2-directed regimens in the metastatic setting. Patients with stable, asymptomatic CNS metastases were allowed to enroll [1].
  • Treatment Regimens:
    • Intervention Arm: Neratinib (240 mg orally, once daily) plus Capecitabine (750 mg/m² orally, twice daily for 14 days of a 21-day cycle) [1] [2].
    • Control Arm: Lapatinib (1250 mg orally, once daily) plus Capecitabine (1000 mg/m² orally, twice daily for 14 days of a 21-day cycle) [1] [2].
  • Prophylaxis: Patients in the neratinib arm received mandatory loperamide prophylaxis during the first cycle to manage diarrhea, the most common adverse event [3] [1].
  • Primary Endpoints: The co-primary endpoints were centrally confirmed Progression-Free Survival (PFS) and Overall Survival (OS). The trial was considered positive if it met either of these endpoints with its pre-specified significance levels (α split between end points) [1].
  • Statistical Note on OS: Although the hazard ratio for OS was 0.88, the result was not statistically significant. The researchers performed a restricted means analysis for OS, limiting follow-up to 48 months, which showed a non-significant difference of 1.7 months [2].

Neratinib's Mechanism of Action

The following diagram illustrates the irreversible pan-HER inhibition mechanism of neratinib that underlies its clinical efficacy.

G Neratinib Neratinib Irreversible Inhibition Irreversible Inhibition Neratinib->Irreversible Inhibition  Covalently binds to  Cys-805 residue HER2 HER2 Blocks Tyrosine Kinase\nActivity and Downstream Signaling Blocks Tyrosine Kinase Activity and Downstream Signaling HER2->Blocks Tyrosine Kinase\nActivity and Downstream Signaling HER1 HER1 HER1->Blocks Tyrosine Kinase\nActivity and Downstream Signaling HER4 HER4 HER4->Blocks Tyrosine Kinase\nActivity and Downstream Signaling Downstream1 PI3K/AKT Pathway CellProcess1 Inhibition of Cell Proliferation Downstream1->CellProcess1 Downstream2 Ras-Raf-MAPK Pathway CellProcess2 Inhibition of Cell Survival Downstream2->CellProcess2 Irreversible Inhibition->HER2 Irreversible Inhibition->HER1 Irreversible Inhibition->HER4 Blocks Tyrosine Kinase\nActivity and Downstream Signaling->Downstream1 Blocks Tyrosine Kinase\nActivity and Downstream Signaling->Downstream2

Neratinib is an irreversible pan-HER tyrosine kinase inhibitor. It forms a covalent bond with cysteine residues (Cys-805 in HER2, Cys-773 in HER1/EGFR) in the ATP-binding pocket of the receptors, leading to sustained inhibition of HER1, HER2, and HER4 [3]. This action blocks critical downstream signaling pathways like PI3K/AKT and Ras-Raf-MAPK, which ultimately results in the inhibition of cancer cell proliferation and survival [3].

Key Conclusions for Researchers

  • Overall Survival Outcome: The NALA trial did not meet its co-primary endpoint for a statistically significant OS benefit, though a positive trend was observed [1] [4].
  • Other Efficacy Benefits: The statistically significant improvement in PFS and the delayed time to intervention for CNS disease are considered clinically important findings, supporting neratinib's value in a later-line setting [3] [1] [2].
  • Safety Profile: The most common adverse event was diarrhea, which was manageable with proactive loperamide prophylaxis [3] [1].

References

neratinib maleate central nervous system metastasis efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy of Neratinib in HER2+ CNS Metastases

Trial / Cohort Regimen Patient Population Intracranial Objective Response Rate (ORR) Other Key Efficacy Outcomes
TBCRC 022, Cohort 3A [1] Neratinib + Capecitabine Lapatinib-naïve patients with progressive brain metastases 49% (95% CI: 32% to 66%) Median PFS: 5.5 months; Median OS: 13.3 months
TBCRC 022, Cohort 3B [1] Neratinib + Capecitabine Lapatinib-treated patients with progressive brain metastases 33% (95% CI: 10% to 65%) Median PFS: 3.1 months; Median OS: 15.1 months
NALA [2] Neratinib + Capecitabine Patients with stable brain metastases, ≥2 prior HER2-directed regimens 26.3% (including 1 complete response) Prolonged time to intervention for CNS disease vs. lapatinib/capecitabine
NEfERT-T [2] Neratinib + Paclitaxel First-line treatment in patients with stable brain metastases 100% (in a subset analysis) Lower cumulative incidence of CNS metastases vs. trastuzumab/paclitaxel (10% vs. 20%)

Experimental Protocols & Key Methodologies

The data in the table above comes from rigorously designed clinical trials. Below are the key methodological details for the most relevant studies.

TBCRC 022: Phase II Trial Design [1]
  • Objective: To evaluate the efficacy of neratinib plus capecitabine in patients with HER2-positive breast cancer and measurable, progressive brain metastases.
  • Patient Cohorts: Patients were separated into two cohorts: those naïve to lapatinib (Cohort 3A, n=37) and those previously treated with lapatinib (Cohort 3B, n=12).
  • Dosing Regimen:
    • Neratinib: 240 mg orally, once daily.
    • Capecitabine: 750 mg/m² orally, twice daily for 14 days, followed by a 7-day break (21-day cycle).
  • Primary Endpoint: Composite CNS Objective Response Rate. This required:
    • A ≥50% reduction in the sum of target CNS lesion volumes, AND
    • No progression of non-target lesions, no new lesions, no escalating steroids, no worsening of neurological symptoms, and no non-CNS progression.
  • Statistical Plan: The regimen would be deemed promising if ≥9 of 35 responses were seen in Cohort 3A or ≥3 of 25 in Cohort 3B.
Preclinical Combination Study (PI3K and MAPK pathways) [3]
  • Objective: To identify inhibitors that synergistically enhance neratinib's anti-tumor activity in HER2+ breast cancer and TNBC models.
  • Screening Method: A high-throughput RNA interference (RNAi) kinome library screening was performed to identify potential synergistic pathways.
  • Identified Pathways/Targets: The screening identified PI3K/AKT/mTOR and MAPK as key synergistic canonical pathways.
  • Combination Agents:
    • Everolimus: an mTOR inhibitor.
    • Trametinib: a MEK inhibitor (downstream of MAPK).
  • In Vivo Validation:
    • Models: SUM190 (HER2+ breast cancer) and SUM149 (TNBC) xenograft models.
    • Results: The combinations of neratinib + everolimus and neratinib + trametinib showed significantly enhanced tumor growth inhibition compared to single agents in both models (p < 0.0001).
    • Mechanism: The enhanced efficacy was linked to suppressed proliferation (Ki67 marker) and activation of the apoptosis pathway (increased Bim and cleaved-PARP).

Mechanism of Action and Signaling Pathways

Neratinib is an irreversible pan-ERBB tyrosine kinase inhibitor that blocks signaling from EGFR, HER2, and HER4. The following diagram illustrates its mechanism and the rationale for combination therapies.

G Neratinib Neratinib ERBB_Receptors ERBB Receptors (EGFR, HER2, HER4) Neratinib->ERBB_Receptors Irreversibly Inhibits Downstream_Pathways Downstream Signaling Pathways ERBB_Receptors->Downstream_Pathways PI3K_mTOR PI3K_mTOR Downstream_Pathways->PI3K_mTOR Activates MAPK MAPK Downstream_Pathways->MAPK Activates Cell_Growth Unchecked Cell Growth & Tumor Progression PI3K_mTOR->Cell_Growth MAPK->Cell_Growth Everolimus Everolimus Everolimus->PI3K_mTOR Inhibits Trametinib Trametinib Trametinib->MAPK Inhibits Capecitabine Capecitabine Capecitabine->Cell_Growth Cytotoxic Effect

Based on the available evidence, here is a comparative perspective for researchers:

  • Compared to Chemotherapy: The neratinib/capecitabine combination offers a targeted, systemic option with proven intracranial efficacy, presenting an alternative when radiation is not preferable [1] [2].
  • Compared to Other HER2 TKIs: Neratinib shows activity in both lapatinib-naïve and lapatinib-treated patients, suggesting its potential utility after progression on other TKIs [1]. Its irreversible binding mechanism may be a differentiating factor.
  • Future Directions: Preclinical data strongly justifies the clinical exploration of neratinib combinations with everolimus (mTOR inhibitor) or trametinib (MEK inhibitor), especially for challenging tumors like TNBC [3].

References

neratinib maleate crystal form comparison solubility stability

Author: Smolecule Technical Support Team. Date: February 2026

Crystal Forms of Neratinib Maleate at a Glance

The table below summarizes the key solid-state forms of this compound identified in the search results, along with their reported characteristics.

Crystal Form Type / Designation Reported Key Characteristics XRD Characteristic Peaks (2θ ±0.2°)
Form II (from prior art) [1] Monohydrate (Tri-maleate) Form used in commercial production; stable for long-term storage [1]. Information not in search results.
Form A [1] Anhydrate (Tri-maleate) Good stability, high solubility; prepared from organic solvents [1]. 6.9°, 13.9°, 22.5°, 5.1°, 11.4°, 18.3° [1].
Form B [1] Hydrate (Tri-maleate) Converts from Form A upon exposure to moisture or water [1]. 5.4°, 13.5°, 19.6°, 10.7°, 12.1°, 23.8° [1].
Form C [1] Not Specified Novel crystalline form [1]. 14.2°, 15.2°, 23.5°, 10.9°, 21.4°, 24.5° [1].
Form T2 [2] Not Specified A solid state form of this compound [2]. Information not in search results.
Amorphous [3] [4] Amorphous Solid Dispersion Enhanced dissolution rate and oral bioavailability; physically stabilized in mesoporous silica [3] [4]. No characteristic peaks (halo pattern) [4].

Reported Experimental Data and Protocols

Here are the experimental details and data for the forms where information was available.

1. Novel Anhydrate (Form A) and Hydrate (Form B) [1] These forms are described in a patent, which includes characterization data but does not provide a direct comparative solubility study with the known monohydrate (Form II).

  • Preparation of Form A (Anhydrate):
    • Method: Neratinib free base and maleic acid (molar ratio 1:2 to 1:5) are added to a single organic solvent or a mixture (e.g., acetone, ethanol, isopropanol, toluene, dichloromethane, acetonitrile, tetrahydrofuran, n-heptane). The mixture is stirred to obtain crystals [1].
  • Preparation of Form B (Hydrate):
    • Method: Form A is stirred in water or a mixture of water with other solvents. Alternatively, it can be placed under high humidity conditions (≥60% RH) to convert [1].
  • Characterization and Stability Data:
    • Thermal Gravimetric Analysis (TGA): Form A showed a 1.3% weight loss upon heating to 120°C, while Form B showed a 4.0% weight loss upon heating to 130°C, confirming its hydrated nature [1].
    • Differential Scanning Calorimetry (DSC): Form A showed an endothermic peak at about 149°C. Form B showed multiple endothermic peaks at 64°C, 93°C, and 149°C [1].

2. Amorphous Solid Dispersions [3] [4] Recent research focuses on overcoming this compound's low and variable oral bioavailability by creating amorphous solid dispersions.

  • Preparation Method:
    • The solvent evaporation technique was used to adsorb this compound onto a mesoporous silica carrier (SYLOID XDP 3050) [4].
    • The process was optimized using a Design of Experiments (DoE) approach to achieve high drug loading (25.77%) and amorphization [3].
  • Solubility and Bioavailability Data:
    • In Vitro Dissolution: The optimized solid dispersion showed a higher rate and extent of drug release compared to plain crystalline this compound across pH 3.0, 4.5, and 6.8 media [4].
    • In Vivo Pharmacokinetics: In oral studies (10 mg/kg in rats), the solid dispersion resulted in a 1.73-fold increase in maximum plasma concentration (C~max~) and a 1.58-fold increase in total exposure (AUC~last~) compared to the plain crystalline drug [3].

3. Lipid-Polymer Hybrid Nanoparticles (LPNs) [3] Another advanced formulation strategy also utilizes the amorphous state to enhance performance.

  • Preparation Method: A systematic DoE approach was used to prepare and optimize NM-LPNs using glyceryl distearate (lipid) and PLGA 65:35 (polymer) via a solvent diffusion method [3].
  • Solubility and Bioavailability Data:
    • In Vitro Drug Release: The nanoparticles exhibited a burst release followed by a prolonged release up to 12 hours [3].
    • In Vivo Pharmacokinetics: The optimized NM-LPNs showed a 1.72-fold increase in C~max~ and a 1.58-fold increase in AUC~last~ compared to plain this compound [3].

Relationship Between Solid Form and Performance

The following diagram illustrates the general relationship between the solid-state properties of this compound and the resulting pharmaceutical performance, based on the gathered information.

cluster_crystalline Crystalline Forms This compound Solid Forms This compound Solid Forms Crystal Form Selection Crystal Form Selection This compound Solid Forms->Crystal Form Selection Formulation Strategy Formulation Strategy This compound Solid Forms->Formulation Strategy Form II (Monohydrate) Form II (Monohydrate) Form II (Monohydrate)->Crystal Form Selection Commercial Form Novel Forms A, B, C Novel Forms A, B, C Novel Forms A, B, C->Crystal Form Selection R&D Stage Amorphous Form Amorphous Form Amorphous Form->Formulation Strategy Stabilized in Matrix Polymorphic Stability Polymorphic Stability Crystal Form Selection->Polymorphic Stability Hygroscopicity Hygroscopicity Crystal Form Selection->Hygroscopicity Processability Processability Crystal Form Selection->Processability Enhanced Dissolution Rate Enhanced Dissolution Rate Formulation Strategy->Enhanced Dissolution Rate Increased Bioavailability Increased Bioavailability Formulation Strategy->Increased Bioavailability Dose Reduction Potential Dose Reduction Potential Formulation Strategy->Dose Reduction Potential Final Product Shelf-Life Final Product Shelf-Life Polymorphic Stability->Final Product Shelf-Life Handling & Packaging Handling & Packaging Hygroscopicity->Handling & Packaging Manufacturing Viability Manufacturing Viability Processability->Manufacturing Viability Therapeutic Performance Therapeutic Performance Enhanced Dissolution Rate->Therapeutic Performance Increased Bioavailability->Therapeutic Performance Improved Patient Tolerance Improved Patient Tolerance Dose Reduction Potential->Improved Patient Tolerance

Key Analytical Methods for Characterization

The search results highlight several standard techniques used to characterize and differentiate between solid forms:

  • Powder X-ray Diffraction (PXRD): The primary technique for identifying different crystalline phases based on their unique diffraction patterns [2] [1] [4].
  • Differential Scanning Calorimetry (DSC): Used to study thermal events like melting, dehydration, and glass transitions, which are unique to each solid form [1].
  • Thermogravimetric Analysis (TGA): Measures weight changes due to events like solvent loss, helping distinguish between hydrates, solvates, and anhydrates [1].
  • Dissolution Testing: A key assay for comparing the dissolution rate and extent of different forms or formulations under various pH conditions [3] [4].
  • HPLC-UV for Analysis: Used for quantifying drug content in dissolution media and during stability studies [3] [5].

Research Implications and Future Directions

The development of alternate crystalline forms and amorphous systems provides valuable options for formulation scientists.

  • Form Selection: The novel anhydrous Form A could be investigated as a stable alternative to the known anhydrous form that easily converts to a hydrate [1].
  • Performance Enhancement: Amorphous solid dispersions and nanoparticle formulations demonstrate a proven path to significantly enhance the dissolution and bioavailability of this compound, which could potentially allow for lower dosing and reduced gastrointestinal side effects [3] [4].
  • Bioequivalence: One study confirms that a product developed using an alternate crystalline anhydrous form can be bioequivalent to the marketed product (which uses the monohydrate form), validating this development pathway [6].

References

neratinib maleate versus trastuzumab-emtansine resistant disease

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for the Neratinib and T-DM1 Combination

Preclinical and clinical studies suggest that neratinib can counteract several known resistance pathways to T-DM1.

  • Overcoming T-DM1 Resistance: Preclinical data indicates that neratinib may overcome resistance to T-DM1, providing a strong rationale for their combined use [1].
  • Targeting HER2 Signaling Plasticity: Resistance to T-DM1 can occur through continued activation of HER signaling pathways despite the presence of the antibody. As a TKI, neratinib directly inhibits this signaling, potentially restoring sensitivity [2] [3].
  • Addressing Tumor Heterogeneity: Tumors often contain a mix of cells with varying levels of HER2 expression. Neratinib can target cells with lower HER2 expression that might escape T-DM1, which relies on high HER2 for efficient internalization [3] [4].

The following diagram illustrates the synergistic mechanism of action for the combination therapy.

G HER2 HER2 Receptor(on Cell Membrane) TDM1 T-DM1(Antibody-Drug Conjugate) HER2->TDM1 Binds to Internalization Internalization & Lysosomal Degradation TDM1->Internalization Neratinib Neratinib(TKI - Intracellular) SignalBlockade Blocked HER2 Signaling Neratinib->SignalBlockade Inhibits PayloadRelease DM1 Payload Release Internalization->PayloadRelease MicrotubuleDisruption Microtubule Disruption → Mitotic Catastrophe PayloadRelease->MicrotubuleDisruption Apoptosis Cell Death MicrotubuleDisruption->Apoptosis Pathway 1 SignalBlockade->Apoptosis Pathway 2

Clinical Trial Data for the Combination

Recent clinical trials have moved beyond comparing these agents and are now actively testing their combination, with encouraging results.

Trial Name / Identifier Phase Patient Population Key Findings for Neratinib + T-DM1
TBCRC 022 [1] II HER2+ BCBM (3 cohorts: untreated, progressed after local therapy, progressed after local therapy & prior T-DM1) CNS ORR: 33.3% (4A), 35.3% (4B), 28.6% (4C). Activity observed even in T-DM1 pretreated patients.
NSABP FB-10 [5] Ib/II Metastatic HER2+ breast cancer, progressed on prior trastuzumab + pertuzumab ORR: 32% (Phase II) to 63% (Phase I evaluable). Better PFS in pts with HER2 amplification in ctDNA.

Experimental Insights and Protocols

For researchers, understanding the experimental models and assays used to generate this data is crucial.

  • In Vitro Combination Studies: The synergistic effect of neratinib and T-DM1 is often first validated in HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3) using cell viability assays (e.g., sulforhodamine B (SRB) assay or MTT assay) [6]. Cells are exposed to serial dilutions of each drug alone and in combination. Data analysis via the Chou-Talalay method determines the Combination Index (CI), where CI < 1 indicates synergy.
  • In Vivo Metastasis Models: The efficacy of the combination, especially for brain metastasis, is tested in animal models. The TBCP-1 syngeneic mouse model is a relevant example, as it spontaneously metastasizes to the brain from a primary mammary tumor, closely mimicking human disease [6]. Mice are randomized into groups receiving vehicle control, T-DM1 alone, neratinib alone, or the combination. Key endpoints include primary tumor volume, incidence and number of brain metastases, and overall survival.
  • Biomarker Analysis Protocols: Correlative studies in clinical trials like NSABP FB-10 use liquid biopsies to track biomarkers [5]. The Guardant360 assay is performed on plasma samples collected at baseline (Cycle 1 Day 1) and on-treatment (Cycle 2 Day 1) to detect HER2 amplification in circulating tumor DNA (ctDNA). A decrease or clearance of ctDNA HER2 amplification is correlated with treatment response and longer progression-free survival.

Future Research Directions

The landscape of HER2-positive breast cancer treatment is rapidly advancing. Future research will likely focus on:

  • Refining Patient Selection: Validating biomarkers like ctDNA HER2 amplification and HER2 RNA levels to identify patients most likely to benefit from the neratinib and T-DM1 combination [5].
  • Sequencing with Newer Agents: Determining the optimal treatment sequence in an era dominated by newer agents like trastuzumab deruxtecan (T-DXd), which has shown high efficacy in later lines of therapy [7] [8].
  • Expanding to HER2-Low Disease: Exploring the activity of neratinib, both alone and in combinations, in HER2-low breast cancers, based on preclinical evidence of its efficacy in this subset [4].

References

neratinib maleate irreversible vs reversible kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Clinical Correlations

The mechanistic difference between irreversible and reversible binding translates into distinct experimental and clinical outcomes, particularly in overcoming resistance and managing toxicity.

Aspect Experimental/Clinical Evidence
Preclinical Efficacy In murine xenograft models, neratinib consistently inhibits growth of HER2-dependent tumours, including cell lines with HER2 somatic mutations (even without amplification), confirming its capacity to overcome resistance [1].
Clinical Efficacy (CNS) In the NEfERT-T trial, patients with metastatic breast cancer given paclitaxel plus neratinib had lower rates of CNS metastases than those receiving paclitaxel plus trastuzumab [2].
Clinical Efficacy (Later-line) The Phase III NALA trial showed that neratinib plus capecitabine increased progression-free survival and time to intervention for CNS disease compared to lapatinib plus capecitabine in advanced HER2-positive breast cancer [1].
Resistance Mechanisms Resistance to neratinib can involve upregulation of alternative signaling pathways and mutations in downstream genes like PIK3CA [3].
Safety Profile The most common adverse event is diarrhea, which is often more frequent and severe than with lapatinib but can be managed with proactive loperamide prophylaxis [2] [1].

Protocols for Key Experiments

To empirically demonstrate the differences between irreversible and reversible kinase inhibition, you can adapt the following key experimental approaches from the literature.

  • Kinase Activity Assays: To measure the direct inhibition of HER2 tyrosine kinase, use a purified kinase domain and a peptide substrate in an ATP-consuming reaction. Assess neratinib's activity by pre-incubating the kinase with the drug and initiating the reaction with ATP and substrate. Compare dose-response curves of neratinib against reversible inhibitors. The irreversible nature of neratinib will result in a time-dependent inhibition that is not reversed by dilution or high ATP concentrations, unlike reversible inhibitors [2] [4].
  • Cell Proliferation Assays (In Vitro): Use HER2-positive and HER2-negative breast cancer cell lines. Seed cells in multi-well plates and treat them with a dose range of neratinib, lapatinib, or a control. After incubation, measure cell viability via colorimetric (MTT) or fluorometric assays. Neratinib will show potent, durable suppression of proliferation in HER2-positive cells, even in models with acquired resistance to trastuzumab or lapatinib [1].
  • Analysis of Signaling Pathways: Treat HER2-positive cancer cells with neratinib or a reversible inhibitor. At various time points, lyse cells and analyze lysates via Western Blot using antibodies against pHER2, pHER3, pEGFR, pAKT, and pMAPK. Neratinib will cause a prolonged suppression of receptor phosphorylation and downstream pathway activation even after drug removal, while signaling will quickly recover in cells treated with reversible inhibitors [3].
  • In Vivo Xenograft Models: Establish tumor xenografts in immunodeficient mice by subcutaneously injecting HER2-positive cancer cells. Once tumors are palpable, randomize mice into groups receiving vehicle, neratinib, or a reversible TKI. Administer drugs orally and measure tumor volumes regularly. Neratinib treatment is expected to result in significant tumor regression and prolonged growth suppression compared to reversible TKIs [4] [1].

Mechanism of Action Workflow

The following diagram illustrates the key mechanistic difference between neratinib and reversible TKIs like lapatinib, focusing on their binding to the HER2 receptor kinase domain.

G Start ATP-binding site on HER2 kinase domain NeriPath Neratinib binds covalently to Cys805 Start->NeriPath  + Neratinib LapaPath Lapatinib binds reversibly in ATP-binding pocket Start->LapaPath  + Lapatinib ResultNeri Permanent inactivation (Irreversible Inhibition) NeriPath->ResultNeri ResultLapa Transient inactivation (Reversible Inhibition) LapaPath->ResultLapa

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

672.2099251 Da

Monoisotopic Mass

672.2099251 Da

Heavy Atom Count

48

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9RM7XY23ZS

Drug Indication

Nerlynx is indicated for the extended adjuvant treatment of adult patients with early stage hormone receptor positive HER2-overexpressed/amplified breast cancer and who are less than one year from the completion of prior adjuvant trastuzumab based therapy.

Wikipedia

Neratinib maleate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Xuhong JC, Qi XW, Zhang Y, Jiang J. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. Am J Cancer Res. 2019 Oct 1;9(10):2103-2119. eCollection 2019. Review. PubMed PMID: 31720077; PubMed Central PMCID: PMC6834479.
2: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548937/ PubMed PMID: 31644242.
3: Booth LA, Roberts JL, Dent P. The role of cell signaling in the crosstalk between autophagy and apoptosis in the regulation of tumor cell survival in response to sorafenib and neratinib. Semin Cancer Biol. 2019 Oct 20. pii: S1044-579X(19)30024-0. doi: 10.1016/j.semcancer.2019.10.013. [Epub ahead of print] Review. PubMed PMID: 31644944.
4: Miles J, White Y. Neratinib for the Treatment of Early-Stage HER2-Positive Breast Cancer. J Adv Pract Oncol. 2018 Nov-Dec;9(7):750-754. Epub 2018 Nov 1. Review. PubMed PMID: 31249722; PubMed Central PMCID: PMC6570523.
5: Collins DM, Conlon NT, Kannan S, Verma CS, Eli LD, Lalani AS, Crown J. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Cancers (Basel). 2019 May 28;11(6). pii: E737. doi: 10.3390/cancers11060737. Review. PubMed PMID: 31141894; PubMed Central PMCID: PMC6628314.
6: Deeks ED. Neratinib: First Global Approval. Drugs. 2017 Oct;77(15):1695-1704. doi: 10.1007/s40265-017-0811-4. Review. PubMed PMID: 28884417.
7: Kourie HR, El Rassy E, Clatot F, de Azambuja E, Lambertini M. Emerging treatments for HER2-positive early-stage breast cancer: focus on neratinib. Onco Targets Ther. 2017 Jul 10;10:3363-3372. doi: 10.2147/OTT.S122397. eCollection 2017. Review. PubMed PMID: 28744140; PubMed Central PMCID: PMC5513878.
8: Echavarria I, López-Tarruella S, Márquez-Rodas I, Jerez Y, Martin M. Neratinib for the treatment of HER2-positive early stage breast cancer. Expert Rev Anticancer Ther. 2017 Aug;17(8):669-679. doi: 10.1080/14737140.2017.1338954. Epub 2017 Jun 26. Review. PubMed PMID: 28649882.
9: Chan A. Neratinib in HER-2-positive breast cancer: results to date and clinical usefulness. Ther Adv Med Oncol. 2016 Sep;8(5):339-50. doi: 10.1177/1758834016656494. Epub 2016 Jul 10. Review. PubMed PMID: 27583026; PubMed Central PMCID: PMC4981294.
10: Tiwari SR, Mishra P, Abraham J. Neratinib, A Novel HER2-Targeted Tyrosine Kinase Inhibitor. Clin Breast Cancer. 2016 Oct;16(5):344-348. doi: 10.1016/j.clbc.2016.05.016. Epub 2016 May 29. Review. PubMed PMID: 27405796.
11: Kourie HR, Chaix M, Gombos A, Aftimos P, Awada A. Pharmacodynamics, pharmacokinetics and clinical efficacy of neratinib in HER2-positive breast cancer and breast cancer with HER2 mutations. Expert Opin Drug Metab Toxicol. 2016 Aug;12(8):947-57. doi: 10.1080/17425255.2016.1198317. Epub 2016 Jun 27. Review. PubMed PMID: 27284682.
12: Segovia-Mendoza M, González-González ME, Barrera D, Díaz L, García-Becerra R. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Am J Cancer Res. 2015 Aug 15;5(9):2531-61. eCollection 2015. Review. PubMed PMID: 26609467; PubMed Central PMCID: PMC4633889.
13: Feldinger K, Kong A. Profile of neratinib and its potential in the treatment of breast cancer. Breast Cancer (Dove Med Press). 2015 Jun 9;7:147-62. doi: 10.2147/BCTT.S54414. eCollection 2015. Review. PubMed PMID: 26089701; PubMed Central PMCID: PMC4467661.
14: López-Tarruella S, Jerez Y, Márquez-Rodas I, Martín M. Neratinib (HKI-272) in the treatment of breast cancer. Future Oncol. 2012 Jun;8(6):671-81. doi: 10.2217/fon.12.66. Review. PubMed PMID: 22764764.
15: Bose P, Ozer H. Neratinib: an oral, irreversible dual EGFR/HER2 inhibitor for breast and non-small cell lung cancer. Expert Opin Investig Drugs. 2009 Nov;18(11):1735-51. doi: 10.1517/13543780903305428. Review. PubMed PMID: 19780706.

Explore Compound Types